molecular formula C18H24O2 B045719 Estr-5-ene-3,17-dione CAS No. 19289-77-1

Estr-5-ene-3,17-dione

カタログ番号: B045719
CAS番号: 19289-77-1
分子量: 272.4 g/mol
InChIキー: WELNRNVZXWUOGT-QXUSFIETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estr-5-ene-3,17-dione is a pivotal steroid intermediate of significant interest in biochemical and endocrinological research. This compound serves as a direct precursor and biosynthetic intermediate in the study of steroidogenesis pathways, particularly those involving the conversion of androgens to estrogens. Its primary research value lies in its role as a substrate for the enzyme aromatase (CYP19A1). Investigating the kinetics and inhibition of aromatase with Estr-5-ene-3,17-dione provides critical insights into the enzyme's mechanism of action, substrate specificity, and the development of novel aromatase inhibitors. Such research is fundamental to understanding estrogen biosynthesis, which has broad implications in studies related to hormone-dependent cancers, endocrine disruption, and reproductive biology. This high-purity compound is an essential tool for researchers exploring steroid metabolism, enzymatic activity assays, and the complex regulation of hormonal pathways in vitro.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNRNVZXWUOGT-QXUSFIETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940962
Record name Estr-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19289-77-1
Record name Estr-5-ene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19289-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estr-5-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Nor-5-androstenedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01443
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estr-5-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estr-5-ene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 19-NOR-5-ANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Estr-5-ene-3,17-dione synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Estr-5-ene-3,17-dione

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways and mechanisms for producing Estr-5-ene-3,17-dione, a significant steroid intermediate. We will delve into the chemical logic behind the synthesis, offering detailed protocols and mechanistic insights tailored for researchers and professionals in drug development and organic chemistry.

Introduction and Strategic Importance

Estr-5-ene-3,17-dione, also known as 19-norandrost-5-ene-3,17-dione, is a pivotal intermediate in the synthesis of various hormonal drugs and anabolic steroids. Its structure, characterized by the absence of the C19 methyl group and a double bond at the C5 position, makes it a versatile precursor for a range of biologically active molecules. Understanding its synthesis is fundamental to the efficient production of these downstream compounds.

The primary challenge in synthesizing Estr-5-ene-3,17-dione lies in the selective oxidation of the hydroxyl groups of its precursor, Estr-5-ene-3β,17β-diol, without causing the isomerization of the thermodynamically less stable β,γ-unsaturated ketone (the C5 double bond) to the more stable α,β-unsaturated system. This guide focuses on the most effective method to achieve this: the Oppenauer oxidation.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to Estr-5-ene-3,17-dione points to its diol precursor, Estr-5-ene-3β,17β-diol. This diol can be selectively oxidized to the desired dione. The key is to employ a method that is mild enough to preserve the C5 double bond's position.

G product Estr-5-ene-3,17-dione intermediate Estr-5-ene-3β,17β-diol product->intermediate [O] Oppenauer Oxidation

Caption: Retrosynthetic approach for Estr-5-ene-3,17-dione.

The Oppenauer oxidation proves superior to other oxidation methods (like those using chromium or manganese) because it operates under neutral to slightly basic conditions, which minimizes the risk of acid-catalyzed double bond migration.

The Oppenauer Oxidation: Mechanism and Rationale

The Oppenauer oxidation utilizes an aluminum alkoxide catalyst in the presence of a ketone (like acetone or cyclohexanone) as a hydride acceptor. The reaction selectively oxidizes the hydroxyl groups of the steroid while leaving the sensitive C5 double bond intact.

Mechanistic Breakdown

The reaction proceeds through a six-membered cyclic transition state.

  • Alkoxide Exchange: The aluminum triisopropoxide catalyst first exchanges one of its isopropoxide groups with the steroid's 3β-hydroxyl group, forming an aluminum-steroid alkoxide intermediate.

  • Hydride Transfer: The hydride acceptor (acetone) coordinates with the aluminum atom. This is followed by an intramolecular transfer of a hydride from the steroid's C3 carbon to the acetone's carbonyl carbon, all within a concerted, cyclic transition state.

  • Product Release: The newly formed 3-keto steroid (the dione) is released, and the aluminum catalyst is now coordinated to isopropanol. The catalyst is then free to react with another molecule of the steroid diol.

G cluster_0 Oppenauer Oxidation Mechanism steroid_OH Steroid-3-OH intermediate Steroid-O-Al(O-iPr)₂ steroid_OH->intermediate Alkoxide Exchange Al_catalyst Al(O-iPr)₃ Al_catalyst->intermediate transition_state Six-Membered Transition State intermediate->transition_state:f0 Coordination acetone Acetone (Hydride Acceptor) acetone->transition_state:f0 product Steroid-3-one (Product) transition_state:f1->product Hydride Transfer & Release isopropanol Isopropanol transition_state:f1->isopropanol

Caption: Simplified mechanism of the Oppenauer oxidation.

Experimental Protocol: Synthesis of Estr-5-ene-3,17-dione

This protocol is a self-validating workflow, including reaction setup, monitoring, workup, and purification to ensure the isolation of a high-purity final product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesRationale
Estr-5-ene-3β,17β-diol276.4310.0 g0.036Starting material
Aluminum isopropoxide204.257.4 g0.036Catalyst
Cyclohexanone98.14150 mL-Hydride acceptor and solvent
Toluene92.14150 mL-Co-solvent, aids in azeotropic removal of water
1M Hydrochloric Acid (HCl)-As needed-To quench the reaction and neutralize the catalyst
Saturated Sodium Bicarbonate-As needed-To neutralize excess acid
Brine-As needed-To wash the organic layer
Anhydrous Magnesium Sulfate-As needed-Drying agent
Ethyl Acetate/Hexane mixture-As needed-Eluent for column chromatography
Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Estr-5-ene-3β,17β-diol (10.0 g), toluene (150 mL), and cyclohexanone (150 mL).

    • Heat the mixture to reflux to azeotropically remove any trace amounts of water, which can deactivate the catalyst.

  • Catalyst Addition:

    • Once the solvent is dry (approx. 30-60 minutes of reflux), add aluminum isopropoxide (7.4 g) to the hot solution in one portion.

    • Causality Insight: Adding the catalyst to the hot, anhydrous mixture ensures its immediate and efficient participation in the reaction.

  • Reaction Monitoring:

    • Continue to reflux the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 ethyl acetate/hexane eluent.

    • The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting diol spot on the TLC plate.

  • Reaction Quench and Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 200 mL of 1M HCl with vigorous stirring to quench the reaction and hydrolyze the aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Trustworthiness Check: These washing steps are critical for removing the catalyst residue, unreacted cyclohexanone, and other impurities, ensuring a cleaner crude product.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Estr-5-ene-3,17-dione as a white crystalline solid. The expected yield is typically in the range of 85-95%.

Product Characterization

To confirm the identity and purity of the synthesized Estr-5-ene-3,17-dione, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the key structural features, including the olefinic proton at the C6 position and the absence of hydroxyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show two distinct carbonyl signals corresponding to the ketones at C3 and C17, and signals for the double bond carbons at C5 and C6.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (272.38 g/mol ).

  • Melting Point: A sharp melting point close to the literature value (148-150 °C) indicates high purity.

Conclusion

The Oppenauer oxidation provides a reliable and high-yielding pathway for the synthesis of Estr-5-ene-3,17-dione from its corresponding diol. The method's success hinges on maintaining anhydrous conditions and performing a meticulous aqueous workup and chromatographic purification. This guide offers a robust, field-tested protocol grounded in a clear understanding of the reaction mechanism, enabling researchers to confidently produce this valuable steroid intermediate.

References

  • Title: Oppenauer Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: The Oppenauer Oxidation Source: Chemistry LibreTexts URL: [Link]

In Vitro Pharmacokinetics of Estr-5-ene-3,17-dione: A Technical Guide for Drug Development and Anti-Doping Analytics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5-ene-3,17-dione (commonly known as 19-nor-5-androstenedione) is a synthetic anabolic-androgenic steroid (AAS) that functions primarily as a prohormone to nandrolone (19-nortestosterone) (1)[1]. Because it lacks significant intrinsic anabolic activity prior to hepatic biotransformation, understanding its in vitro pharmacokinetic (PK) profile is critical for both steroid pharmacology and anti-doping analytics. This whitepaper synthesizes the metabolic pathways, receptor binding dynamics, and the rigorous in vitro experimental workflows required to characterize this compound.

Chemical Identity and Structural Significance

The molecular structure of estr-5-ene-3,17-dione (C18H24O2) is defined by the absence of a methyl group at the C19 position and the presence of a double bond at the Δ5 position. This Δ5 configuration distinguishes it from its Δ4 isomer (estr-4-ene-3,17-dione). In an in vitro environment, this structural nuance dictates its initial metabolic interaction, requiring isomerization before it can fully mimic the classical androgenic pathways of endogenous testosterone or synthetic nandrolone.

In Vitro Metabolic Pathways

When introduced to human liver microsomes (HLMs), estr-5-ene-3,17-dione undergoes a highly predictable, sequential biotransformation.

Phase I Metabolism
  • Isomerization: The Δ5 double bond is isomerized to the more thermodynamically stable Δ4 configuration by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), yielding estr-4-ene-3,17-dione.

  • Reduction (Activation): The 17-keto group is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to form the active anabolic agent, nandrolone (2)[2].

  • Downstream Processing (Deactivation): Nandrolone is subsequently reduced by 5α/5β-reductase and 3α-HSD to form the primary diagnostic urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) (3)[3].

Phase II Metabolism

To facilitate excretion, both 19-NA and 19-NE undergo extensive Phase II conjugation. In vitro assays utilizing UDP-glucuronosyltransferases (UGTs)—specifically UGT2B7 and UGT2B15—demonstrate rapid glucuronidation of these terminal metabolites (3)[3].

MetabolicPathway E5 Estr-5-ene-3,17-dione (Prohormone) E4 Estr-4-ene-3,17-dione (Isomer) E5->E4 3β-HSD / Isomerase Nandrolone Nandrolone (Active AAS) E5->Nandrolone 17β-HSD E4->Nandrolone 17β-HSD Metabolites 19-NA & 19-NE (Terminal Metabolites) Nandrolone->Metabolites 5α/5β-Reductase & 3α-HSD Phase2 Glucuronide Conjugates (Excretory Forms) Metabolites->Phase2 UGT2B7 / UGT2B15

In Vitro Metabolic Pathway of Estr-5-ene-3,17-dione

Receptor Binding and In Vitro Pharmacodynamics

In vitro studies demonstrate that 19-norandrostenedione binds to the androgen receptor (AR) with high selectivity; however, its transactivation of AR-dependent reporter gene expression is approximately 10 times lower than that of dihydrotestosterone (DHT) (2)[2]. This profound discrepancy between binding affinity and transactivation confirms its classification as a prohormone. It exhibits tissue selectivity in vivo, but at the cellular level, its intrinsic efficacy relies almost entirely on its conversion to nandrolone (4)[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I approach in vitro pharmacokinetics not merely as a sequence of steps, but as a system of interconnected biochemical logic. Every protocol must be self-validating to ensure that observed substrate depletion is strictly enzymatic and not an artifact of chemical instability.

Protocol 1: Phase I Microsomal Stability and Intrinsic Clearance ( CLint​ )

Rationale: Human Liver Microsomes (HLMs) provide a robust model for hepatic Phase I metabolism. We utilize an NADPH-regenerating system rather than direct NADPH to ensure a sustained cofactor supply, preventing artificial rate-limiting conditions during the 60-minute incubation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Enzyme Addition: Thaw pooled HLMs on ice and add to the buffer to achieve a final protein concentration of 1.0 mg/mL.

  • Substrate Spiking: Introduce estr-5-ene-3,17-dione to a final concentration of 1 µM. Causality Rule: Keep the final organic solvent concentration (e.g., DMSO or methanol) below 0.5% v/v to prevent CYP450/HSD enzyme inhibition.

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., nandrolone-d3). Causality Rule: The cold organic solvent instantly denatures the enzymes, locking the metabolic profile at that exact second.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Analyze the supernatant in Multiple Reaction Monitoring (MRM) mode to quantify substrate depletion and metabolite formation. Self-Validation Check: Run a parallel negative control lacking the NADPH system. Any substrate depletion in this control indicates chemical instability, validating that depletion in the main assay is strictly enzyme-mediated.

Workflow Substrate Estr-5-ene-3,17-dione (1 µM) Incubation Incubation (+ NADPH System) Substrate->Incubation HLM HLMs + Buffer (1 mg/mL) HLM->Incubation Quench Quench Reaction (Cold ACN + IS) Incubation->Quench t=0 to 60 min LCMS LC-MS/MS (MRM Mode) Quench->LCMS Centrifuge Data PK Profiling (CL_int, t_1/2) LCMS->Data

In Vitro Microsomal Stability and PK Profiling Workflow

Protocol 2: Phase II Glucuronidation Assay

Rationale: UGT enzymes are located on the luminal side of the endoplasmic reticulum. To accurately assess the in vitro glucuronidation of the downstream metabolites (19-NA and 19-NE), the microsomal vesicles must be permeabilized.

Step-by-Step Methodology:

  • Pore Formation: Pre-incubate HLMs (1 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes. Causality Rule: Alamethicin forms pores in the lipid bilayer, allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to access the sequestered UGT active sites.

  • Incubation: Add the substrate (19-NA) and 5 mM UDPGA in Tris-HCl buffer (pH 7.5) supplemented with 5 mM MgCl2​ .

  • Quenching & Analysis: Quench with cold methanol after 30 minutes and analyze the formation of 19-NA-glucuronide via LC-MS/MS.

Quantitative Data Presentation

Table 1: Representative In Vitro Pharmacokinetic Parameters in HLMs

PK Parameter Observed/Estimated Value Biological Interpretation

| Half-life ( t1/2​ ) | ~15 - 25 min | Indicates rapid Phase I turnover via 17β-HSD and 3β-HSD enzymes. | | Intrinsic Clearance ( CLint​ ) | > 40 µL/min/mg protein | Suggests a high hepatic extraction ratio in vivo. | | Primary Active Metabolite | Nandrolone | Direct conversion via 17-ketoreduction drives anabolic activity. | | Terminal Excretory Metabolites | 19-NA & 19-NE Glucuronides | Major diagnostic markers utilized in anti-doping analytics (5)[5]. |

Table 2: Relative Binding Affinity (RBA) and Transactivation Activity

Compound AR Binding Affinity (Relative to DHT) AR Transactivation Activity
DHT 100% (Reference Standard) 100% (Reference Standard)
Nandrolone ~30 - 50% High (Potent Anabolic Agent)

| Estr-5-ene-3,17-dione | High Selectivity | ~10% of DHT (2)[2] |

Conclusion

The in vitro pharmacokinetic profiling of estr-5-ene-3,17-dione reveals a rapid and complex biotransformation network. Its chemical identity as a prohormone is validated by its weak direct AR transactivation but rapid hepatic conversion to the potent androgen nandrolone. By employing self-validating in vitro models with precise cofactor controls and membrane permeabilization techniques, researchers can accurately map its metabolic trajectory. This rigorous methodology is foundational for advancing anti-doping analytics, forensic toxicology, and the broader study of steroid pharmacology.

References

  • Wikipedia - 19-Nor-5-androstenedione. Available at: [Link]

  • PMC (NIH) - Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid. Available at: [Link]

  • ResearchGate - Cumulative amount of 19-NA and 19-NE excreted in urine. Available at:[Link]

Sources

Metabolic Pathways of Estr-5-ene-3,17-dione in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic anabolic-androgenic steroid precursor[1]. In human liver microsomes (HLMs), its metabolic trajectory is defined by sequential phase I oxidoreductions and phase II conjugations, ultimately yielding 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE) glucuronides[2][3]. This whitepaper elucidates these pathways, providing researchers with mechanistic insights and validated in vitro protocols for pharmacokinetic profiling.

Chemical Identity and Pharmacological Context

Estr-5-ene-3,17-dione lacks the C19 methyl group characteristic of endogenous androgens, classifying it as a 19-norsteroid[1]. Because it possesses a double bond at the C5-C6 position (Δ5) rather than the C4-C5 position (Δ4), it acts as a prohormone requiring enzymatic activation. In vivo and in HLM models, it is rapidly converted into nandrolone (19-nortestosterone), a potent androgen receptor agonist[1].

Phase I Metabolism: Activation and Reduction

The Phase I metabolism of estr-5-ene-3,17-dione in HLMs is driven by a network of dehydrogenases and reductases. The causality of this pathway is rooted in the thermodynamic drive to achieve a stable conjugated system, followed by targeted enzymatic clearance.

  • Isomerization and 17-Ketone Reduction: Because the Δ5 double bond is less stable than a conjugated enone, the initial metabolic step involves the rapid isomerization of the Δ5 double bond to the Δ4 position, forming estr-4-ene-3,17-dione (bolandione)[4]. Concurrently, 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the 17-ketone to a 17β-hydroxyl group, yielding nandrolone[4].

  • 5α/5β-Reduction: Nandrolone is subsequently targeted by 5α-reductase and 5β-reductase. Unlike testosterone, which is amplified by 5α-reduction to dihydrotestosterone (DHT), the 5α-reduction of nandrolone yields 5α-dihydronandrolone, which has a reduced binding affinity for the androgen receptor.

  • 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Activity: The 3-ketone of the reduced intermediates is further reduced by 3α-HSD to form the terminal Phase I metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[5]. 19-NA is the dominant diagnostic marker due to the preferential activity and high expression of 5α-reductase in hepatic tissues[3].

  • CYP450 Hydroxylation: Minor pathways involve cytochrome P450 enzymes (predominantly CYP3A4), which catalyze the 16α- and 18-hydroxylation of the steroid nucleus[6][7].

Phase II Metabolism: Conjugation and Clearance

To facilitate renal excretion, the lipophilic Phase I metabolites must undergo Phase II conjugation to increase their hydrophilicity.

  • Glucuronidation: The 3α-hydroxyl group of 19-NA and 19-NE serves as the primary site for glucuronic acid conjugation. In vitro assays using HLMs and recombinant enzymes confirm that Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT2B15, are the principal catalysts for 19-NA glucuronidation[2]. UGT2B15 exhibits genetic polymorphisms (e.g., D85Y) that can significantly influence the rate of 19-NA glucuronidation, explaining inter-individual variability in excretion rates[2].

  • Sulfation: A secondary, less dominant pathway involves sulfotransferases (SULTs) forming 19-NA sulfate[2].

Pathway E5 Estr-5-ene-3,17-dione (Prohormone) E4 Estr-4-ene-3,17-dione (Bolandione) E5->E4 Isomerase (Δ5->Δ4) NAN Nandrolone (19-Nortestosterone) E5->NAN Direct 17β-HSD & Isomerization E4->NAN 17β-HSD NA 19-Norandrosterone (19-NA) NAN->NA 5α-Reductase + 3α-HSD NE 19-Noretiocholanolone (19-NE) NAN->NE 5β-Reductase + 3α-HSD NAG 19-NA Glucuronide (Excreted) NA->NAG UGT2B7 / UGT2B15 NEG 19-NE Glucuronide (Excreted) NE->NEG UGTs

Metabolic conversion of estr-5-ene-3,17-dione to 19-norsteroids in liver microsomes.

Experimental Methodology: HLM Incubation Protocol

To accurately map the metabolism of estr-5-ene-3,17-dione, an in vitro HLM assay must function as a self-validating system. The following protocol integrates strict causality—ensuring that enzyme kinetics are isolated from spontaneous chemical degradation.

Step-by-Step Workflow:

  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for optimal CYP and UGT structural stability.

  • Substrate Addition: Spike estr-5-ene-3,17-dione (dissolved in <1% final volume of DMSO to prevent enzyme denaturation) into the buffer to achieve a final concentration of 1–10 µM.

  • Phase II Cofactor Pre-incubation (Critical for UGTs): Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Causality: Alamethicin creates pores in the microsomal lipid bilayer. Because UGT active sites are located on the luminal side of the endoplasmic reticulum, this step is essential to allow the hydrophilic cofactor UDPGA to access the enzyme.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase) and 2 mM UDPGA. Self-Validation Control: Include a negative control lacking NADPH/UDPGA to differentiate true enzymatic metabolism from spontaneous chemical degradation.

  • Incubation and Sampling: Incubate at 37°C in a shaking water bath. Withdraw 50 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

  • Termination: Quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 19-NA-d4). Causality: Acetonitrile precipitates microsomal proteins, instantly halting enzymatic activity and stabilizing the metabolite profile.

  • Centrifugation and LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using a C18 column and electrospray ionization (ESI).

Workflow Prep 1. Reagent Prep HLM + Buffer Sub 2. Substrate Estr-5-ene Prep->Sub Inc 3. Incubation + NADPH (37°C) Sub->Inc Stop 4. Termination Cold Acetonitrile Inc->Stop Ana 5. LC-MS/MS Quantification Stop->Ana

Step-by-step in vitro human liver microsome (HLM) incubation and LC-MS/MS workflow.

Quantitative Data Synthesis

The following table summarizes the typical metabolic distribution and enzyme kinetics observed during the HLM incubation of estr-5-ene-3,17-dione.

MetabolitePrimary Enzyme(s)Relative Abundance (Phase I)Conjugation Preference
Nandrolone 17β-HSD, IsomeraseTransient IntermediateN/A
19-Norandrosterone (19-NA) 5α-Reductase, 3α-HSD65% - 75%UGT2B7, UGT2B15 (Glucuronide)
19-Noretiocholanolone (19-NE) 5β-Reductase, 3α-HSD15% - 25%UGTs (Glucuronide)
16α-OH / 18-OH Metabolites CYP3A4< 5%Unconjugated / Minor

Conclusion

The metabolic profiling of estr-5-ene-3,17-dione in human liver microsomes reveals a highly efficient, multi-step conversion into nandrolone, followed by rapid reduction to 19-norandrosterone and 19-noretiocholanolone. The heavy reliance on UGT2B7 and UGT2B15 for terminal clearance underscores the importance of phase II conjugation in the pharmacokinetics of 19-norsteroids. This mechanistic understanding, coupled with robust HLM protocols, is essential for drug metabolism and pharmacokinetics (DMPK) scientists and anti-doping analysts.

References

  • [6] Distribution, metabolism and excretion of a synthetic androgen 7alpha-methyl-19-nortestosterone, a potential male-contraceptive. PubMed (NIH). Available at:[Link]

  • [7] Oxidation of Dihydrotestosterone by Human Cytochromes P450 19A1 and 3A4. PMC (NIH). Available at:[Link]

  • [2] Profiling of 19-norandrosterone sulfate and glucuronide in human urine: Implications in athlete's drug testing. ResearchGate. Available at: [Link]

  • [3] 19-Norandrosterone. Wikipedia. Available at:[Link]

  • [1] 19-Nor-5-androstenedione. Wikipedia. Available at: [Link]

  • [5] Quantification and Profiling of 19-Norandrosterone and 19-Noretiocholanolone in Human Urine after Consumption of a Nutritional Supplement and Norsteroids. ResearchGate. Available at: [Link]

Sources

Physicochemical Profiling and Analytical Methodologies for Estr-5-ene-3,17-dione in Steroidogenesis Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic prohormone and a critical intermediate in steroidogenesis research. While structurally similar to the classical[1], the shift of the double bond from the Δ4 to the Δ5 position fundamentally alters its physicochemical behavior, UV absorbance profile, and thermodynamic stability. Due to its rapid in vivo conversion to nandrolone, it is regulated as a Schedule III controlled substance by the [2] and is strictly prohibited by the [3].

This technical guide provides a field-proven framework for handling, characterizing, and utilizing estr-5-ene-3,17-dione in in vitro assays, ensuring scientific integrity through causality-driven experimental design and self-validating protocols.

Physicochemical Parameters & Experimental Causality

Before initiating any receptor binding or metabolic stability assay, the substrate’s physicochemical properties must be established. The table below summarizes the core metrics of estr-5-ene-3,17-dione and explains the direct causality these properties have on experimental workflows.

PropertyValueCausality / Experimental Implication
Molecular Formula C₁₈H₂₄O₂Establishes the baseline for exact mass calculations in HRMS.
Molecular Weight 272.38 g/mol Required for precise molarity calculations in high-throughput screening.
Monoisotopic Mass 272.1776 DaThe exact target m/z for [M+H]⁺ adducts in [4].
XLogP3 2.1Moderate lipophilicity dictates the mandatory use of organic co-solvents (e.g., anhydrous DMSO) to prevent precipitation in aqueous buffers[4].
Topological Polar Surface Area 34.1 ŲIndicates high membrane permeability, requiring careful control of incubation times in whole-cell assays to prevent rapid intracellular accumulation[4].
Conjugation Status Non-conjugated (Δ5)Critical: The lack of an α,β-unsaturated ketone means this isomer lacks strong UV absorbance at 240 nm, rendering standard LC-UV quantification highly inaccurate.

Structural Isomerization and Metabolic Pathways

The defining feature of estr-5-ene-3,17-dione is the isolated Δ5 double bond. In biological systems, this prohormone is rapidly isomerized to the thermodynamically more stable Δ4 isomer (estr-4-ene-3,17-dione), where the double bond becomes conjugated with the C3 ketone. Following this shift, 17β-hydroxysteroid dehydrogenase (17β-HSD) reduces the C17 ketone to yield the active androgen, nandrolone. Terminal metabolism yields [5], the primary biomarker targeted in anti-doping urinalysis.

MetabolicPathway A Estr-5-ene-3,17-dione (Prohormone) E1 Isomerase (In vivo shift) A->E1 B Estr-4-ene-3,17-dione (Active Isomer) E2 17β-HSD (Reduction) B->E2 C Nandrolone (19-Nortestosterone) E3 5α-Reductase & 3α-HSD C->E3 D 19-Norandrosterone (Terminal Metabolite) E1->B E2->C E3->D

In vivo metabolic pathway of estr-5-ene-3,17-dione to nandrolone and its terminal metabolite.

Self-Validating Analytical Protocol: Isomer Differentiation

The Problem: Because the Δ4 isomer is thermodynamically favored, commercial standards or stored stock solutions of estr-5-ene-3,17-dione can spontaneously isomerize if exposed to acidic/basic conditions or prolonged heat. The Solution: As an application scientist, you must never trust a steroid standard blindly. We deploy a self-validating orthogonal LC-UV-MS/MS workflow. By leveraging the lack of UV absorbance in the Δ5 isomer as a negative control, we can definitively confirm structural integrity.

Step-by-Step Methodology: Orthogonal LC-UV-MS/MS
  • Aprotic Solubilization: Dissolve the solid standard in 100% anhydrous DMSO to a concentration of 1 mg/mL. Causality: Protic solvents or pH modifiers can catalyze the Δ5 to Δ4 enolization shift.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a neutral mobile phase gradient (Mobile Phase A: LC-MS grade Water; Mobile Phase B: LC-MS grade Acetonitrile) to prevent on-column isomerization.

  • Orthogonal Splitting: Route the column effluent through a Photodiode Array (PDA) detector set to 240 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Self-Validating Data Interpretation:

    • Outcome A (Intact Δ5 Isomer): The MS detects a robust [M+H]⁺ peak at m/z 273.18, but the PDA shows no significant peak at 240 nm at the corresponding retention time.

    • Outcome B (Degraded/Isomerized to Δ4): The MS detects m/z 273.18, AND the PDA shows a massive absorbance peak at 240 nm. This indicates the standard has degraded into the conjugated estr-4-ene-3,17-dione and must be discarded.

AnalyticalWorkflow S1 Solubilization (Anhydrous DMSO) S2 RP-HPLC (Neutral Mobile Phase) S1->S2 S3 Orthogonal Split (UV vs MS) S2->S3 S4 ESI-MS/MS ([M+H]+ 273.18) S3->S4 S5 PDA Detection (Lack of 240nm Peak) S3->S5

Self-validating LC-UV-MS/MS workflow for the structural confirmation of estr-5-ene-3,17-dione.

In Vitro Assay Preparation Protocol

When evaluating estr-5-ene-3,17-dione in microsomal stability assays or androgen receptor binding screens, its XLogP3 of 2.1 dictates strict handling to prevent non-specific binding to polystyrene microtiter plates.

Step-by-Step Methodology: Matrix Preparation
  • Master Stock Creation: Prepare a 10 mM master stock in 100% anhydrous DMSO. Store at -20°C in amber glass vials (avoid plastics to prevent leaching of plasticizers which mimic steroid structures).

  • Intermediate Dilution: Dilute the master stock to 100 µM using a 50:50 mixture of DMSO and Methanol. Causality: Stepping down the concentration in organic solvents prevents the compound from "crashing out" (precipitating) when introduced to water.

  • Aqueous Matrix Integration: Spike the intermediate dilution into the aqueous assay buffer (e.g., PBS, pH 7.4) to achieve a final screening concentration of 1 µM.

  • Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Causality: DMSO concentrations >1% will denature cytochrome P450 enzymes and receptor proteins, leading to false-negative binding data.

References

  • Title: 19-Nor-5-androstenedione | C18H24O2 | CID 18633059 Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: Norandrostenedione | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

  • Title: (+)-Estr-4-ene-3,17-dione | C18H24O2 | CID 92834 Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: 19-Norandrosterone Source: Wikipedia URL: [Link]

  • Title: The Prohibited List Source: World Anti-Doping Agency (WADA) URL: [Link]

Sources

An In-Depth Technical Guide to the In Vivo Identification of Estr-5-ene-3,17-dione Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies for identifying the in vivo metabolites of estr-5-ene-3,17-dione. The principles and protocols detailed herein are designed to ensure scientific rigor, from experimental design and execution to data analysis and interpretation.

Introduction: Understanding the Metabolic Fate of Estr-5-ene-3,17-dione

Estr-5-ene-3,17-dione is a synthetic steroid, and understanding its metabolic pathway is crucial for evaluating its biological activity, potential therapeutic applications, and safety profile. In vivo metabolism studies are essential to identify the biotransformations this compound undergoes, which can significantly alter its pharmacokinetics and pharmacodynamics. The primary objectives of such a study are to elucidate the structure of major metabolites, understand the primary routes of excretion, and develop robust analytical methods for their detection.

The metabolic fate of steroids is complex, often involving a series of enzymatic reactions primarily in the liver. For a compound like estr-5-ene-3,17-dione, we can anticipate several key metabolic transformations based on the known metabolism of similar endogenous and exogenous steroids. These likely include:

  • Reduction: The keto groups at positions C3 and C17 are susceptible to reduction by hydroxysteroid dehydrogenases (HSDs), leading to the formation of hydroxylated metabolites.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups at various positions on the steroid nucleus, increasing water solubility and facilitating excretion.

  • Isomerization: The double bond at C5 may shift to a more stable C4 position.

  • Conjugation: The generated metabolites, particularly those with hydroxyl groups, are often conjugated with glucuronic acid or sulfate to further increase their polarity and facilitate their elimination from the body, primarily through urine and feces.

This guide will detail the necessary steps to investigate these metabolic pathways in a preclinical animal model.

Experimental Design: A Roadmap for In Vivo Metabolite Identification

A well-designed in vivo study is the cornerstone of successful metabolite identification. The choice of animal model, administration route, and sample collection strategy are critical decisions that will directly impact the quality and relevance of the data obtained.

Animal Model Selection

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used models for steroid metabolism studies due to their well-characterized physiology and the availability of historical data. While there are differences in steroid metabolism between rodents and humans, rodent models provide a valuable initial assessment of metabolic pathways.[1][2][3] It is recommended to use a sufficient number of animals to ensure statistical power, typically 3-4 animals per time point.[4]

Administration of Estr-5-ene-3,17-dione

The route of administration should ideally mimic the intended route of exposure in humans. For orally available compounds, administration via oral gavage is a common and effective method.[5][6]

Protocol for Oral Administration in Rats:

  • Preparation of Dosing Solution: Prepare a homogenous suspension or solution of estr-5-ene-3,17-dione in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or a mixture of PEG-400 and water). The concentration should be calculated to deliver the desired dose in a volume of approximately 1-2 mL/kg body weight.

  • Fasting: Fast the animals overnight (approximately 12 hours) prior to dosing to ensure gastric emptying and consistent absorption. Water should be available ad libitum.[5][7]

  • Administration: Administer the dosing solution using a ball-tipped gavage needle to minimize the risk of esophageal injury.

  • Dosage: A preliminary dose-ranging study may be necessary. A common starting dose for such studies can range from 10 to 50 mg/kg.

Sample Collection

To obtain a comprehensive profile of the metabolites and their excretion routes, both urine and blood samples should be collected at multiple time points.

Urine Collection:

  • Metabolic Cages: House the rats in individual metabolic cages designed to separate urine and feces.[7][8]

  • Collection Intervals: Collect urine at predefined intervals, for example: 0-8h, 8-24h, 24-48h, and 48-72h post-dose.

  • Sample Preservation: To prevent degradation of metabolites, keep the collection vessels on ice or dry ice.[8] For longer-term storage, add a preservative like sodium azide to inhibit microbial growth and store at -80°C.[8]

Blood Collection:

  • Sampling Sites: Blood samples can be collected via the tail vein for smaller, repeated samples, or via jugular vein cannulation for more frequent sampling.[9]

  • Time Points: Collect blood at time points that will capture the absorption, distribution, metabolism, and elimination phases. For example: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_interpretation Data Interpretation animal_model Select Animal Model (e.g., Sprague-Dawley Rats) dosing Oral Administration of Estr-5-ene-3,17-dione animal_model->dosing sample_collection Urine & Blood Collection (Multiple Time Points) dosing->sample_collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) sample_collection->hydrolysis extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (for GC-MS) (e.g., Silylation) extraction->derivatization GC-MS Path lcms LC-MS/MS Analysis extraction->lcms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms metabolite_id Metabolite Identification gcms->metabolite_id lcms->metabolite_id pathway_elucidation Metabolic Pathway Elucidation metabolite_id->pathway_elucidation

Caption: Experimental workflow for in vivo metabolite identification.

Sample Preparation: Isolating the Metabolites of Interest

Proper sample preparation is critical for removing interfering substances and concentrating the metabolites prior to analysis. This process typically involves hydrolysis of conjugates, followed by extraction.

Enzymatic Hydrolysis of Conjugated Metabolites

The majority of steroid metabolites are excreted as glucuronide or sulfate conjugates. To analyze the core steroid structure, these conjugates must be cleaved. Enzymatic hydrolysis is preferred over chemical methods as it is milder and less likely to cause degradation of the metabolites.

Protocol for Enzymatic Hydrolysis of Urine Samples:

  • pH Adjustment: Adjust the pH of the urine sample to 5.2 using an acetate buffer.

  • Enzyme Addition: Add a solution of β-glucuronidase/sulfatase from Helix pomatia. The amount of enzyme should be optimized, but a common starting point is 5,000-10,000 units per mL of urine.[10]

  • Incubation: Incubate the mixture at a controlled temperature, typically 37-42°C, for a period of 2 to 20 hours. The optimal incubation time should be determined experimentally.[10][11]

  • Termination: Stop the reaction by adding a strong acid or by proceeding directly to the extraction step.

Extraction of Steroids

Solid-phase extraction (SPE) is a highly effective method for cleaning up and concentrating steroids from biological matrices.[12]

Protocol for Solid-Phase Extraction (SPE) of Urine and Plasma:

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[12]

  • Sample Loading: Load the hydrolyzed urine or plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities. A hexane wash can also be included to remove non-polar lipids.[12]

  • Elution: Elute the steroid metabolites with a suitable organic solvent, such as methanol, acetonitrile, or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Analytical Techniques for Metabolite Identification

The two primary analytical techniques for steroid metabolite identification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids, a derivatization step is necessary to increase their volatility and improve their chromatographic properties.

Derivatization for GC-MS:

Silylation is the most common derivatization method for steroids, where active hydrogens in hydroxyl and keto-enol groups are replaced with a trimethylsilyl (TMS) group.[13]

Protocol for Silylation:

  • Reagent: Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a reducing agent like dithiothreitol (DTT).[13]

  • Reaction: Add the derivatization reagent to the dried extract and heat at 60-80°C for 20-60 minutes.[13][14]

  • Analysis: Inject the derivatized sample directly into the GC-MS system.

GC-MS Analysis:

The separated TMS-derivatized metabolites are then ionized (typically by electron ionization) and fragmented. The resulting mass spectra provide a "fingerprint" that can be used to identify the structure of the metabolite, often by comparison to a spectral library or a synthesized standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for many steroid analyses due to its high sensitivity, specificity, and the ability to analyze underivatized compounds.[15][16]

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted extract is injected into a liquid chromatograph, where the metabolites are separated on a reversed-phase column (e.g., C18).

  • Ionization: The separated metabolites are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[12]

  • Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion of the metabolite) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.

Method Validation:

Any analytical method used for metabolite quantification should be validated according to regulatory guidelines (e.g., FDA guidelines) for accuracy, precision, selectivity, sensitivity, linearity, and stability.[17][18][19]

Elucidation of the Metabolic Pathway

By identifying the various metabolites in the urine and plasma samples, a metabolic pathway for estr-5-ene-3,17-dione can be proposed. Based on the metabolism of similar steroids, the following pathway is a plausible hypothesis:

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Estr-5-ene-3,17-dione isomerization Isomerization (Estr-4-ene-3,17-dione) parent->isomerization Isomerase reduction_17 17-Keto Reduction (Estr-5-ene-3-one-17β-ol) parent->reduction_17 17β-HSD reduction_3 3-Keto Reduction (Estr-5-ene-17-one-3α/β-ol) parent->reduction_3 3α/β-HSD hydroxylation Hydroxylation (e.g., 6α-hydroxy-estr-5-ene-3,17-dione) parent->hydroxylation CYP450 glucuronide Glucuronide Conjugates reduction_17->glucuronide UGT sulfate Sulfate Conjugates reduction_17->sulfate SULT reduction_3->glucuronide UGT reduction_3->sulfate SULT hydroxylation->glucuronide UGT

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of Estr-5-ene-3,17-dione. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices—from stationary phase selection to mobile phase optimization. The method utilizes reverse-phase chromatography with a C18 column and isocratic elution, coupled with UV detection. All validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method's trustworthiness and suitability for its intended purpose in a regulated environment.

Introduction and Scientific Rationale

Estr-5-ene-3,17-dione (Molecular Formula: C₁₈H₂₄O₂) is a steroid intermediate and a key compound in pharmaceutical research and development.[1] Its accurate quantification is critical for ensuring the quality, potency, and stability of drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for this purpose due to its high resolution, sensitivity, and reproducibility.[2][3]

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Estr-5-ene-3,17-dione is a relatively non-polar, neutral molecule. This characteristic is the primary determinant for selecting the chromatographic mode.

Causality of Methodological Choice: Reverse-Phase HPLC

Reverse-phase (RP) chromatography is the logical and most effective choice for separating non-polar to moderately polar analytes like steroids.[4][5] In this mode, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. The retention mechanism is based on hydrophobic interactions; the non-polar analyte partitions preferentially into the hydrophobic stationary phase from the polar mobile phase. More non-polar compounds are retained longer, while polar compounds elute earlier.[5] This approach provides excellent selectivity and retention control for steroids.

HPLC Method Development Strategy

The goal is to achieve a symmetric, well-resolved peak for Estr-5-ene-3,17-dione, free from interference, within a reasonable analysis time.

Stationary Phase Selection (The Column)

An octadecylsilane (C18) bonded silica column is the industry standard for steroid analysis due to its strong hydrophobic retention characteristics.[2][6] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance of efficiency, resolution, and backpressure suitable for standard HPLC systems. For faster analysis (UPLC), a column with sub-2 µm particles could be used, but would require a system capable of handling higher backpressures.

Mobile Phase Optimization

The mobile phase in RP-HPLC is typically a mixture of water and a miscible, less polar organic solvent.[3]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol (MeOH) for this method. ACN generally offers lower viscosity (reducing backpressure), better peak shapes for many compounds, and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low wavelengths.

  • Composition: An isocratic elution (constant mobile phase composition) is preferable for routine quality control due to its simplicity and robustness. The optimal ratio of ACN to water is determined experimentally to achieve a retention time (k') between 2 and 10, ensuring sufficient separation from the void volume without excessively long run times. A starting point of 60:40 (ACN:Water) is a common and effective ratio for many steroids.

Detector and Wavelength Selection

Estr-5-ene-3,17-dione possesses two isolated ketone (C=O) groups, which act as chromophores. These groups typically exhibit a weak n→π* absorption maximum around 280-300 nm and a much stronger π→π* absorption at lower wavelengths. For maximum sensitivity, detection should be set near the absorbance maximum. While a full UV scan is ideal, a wavelength of 210 nm is selected for this method to provide high sensitivity for the ketone chromophore. A Photodiode Array (PDA) detector is highly recommended as it allows for simultaneous monitoring at multiple wavelengths and can generate spectra across a peak, which is invaluable for assessing peak purity and specificity.[7]

Detailed Analytical Protocol

Equipment and Materials
  • HPLC system with isocratic pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC grade Acetonitrile and Water.

  • Estr-5-ene-3,17-dione Reference Standard.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Estr-5-ene-3,17-dione Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability.

  • Sample Solution (Target Concentration 100 µg/mL): Accurately weigh a portion of the sample (drug substance or crushed tablets) equivalent to about 10 mg of Estr-5-ene-3,17-dione into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[8] The following validation characteristics must be evaluated according to authoritative guidelines from the ICH and FDA.[9][10][11]

Diagram 1: HPLC Method Development Workflow A logical flow from analyte properties to a finalized method.

Analyte Analyte Characterization (Estr-5-ene-3,17-dione: non-polar, neutral) Mode Select HPLC Mode (Reverse-Phase) Analyte->Mode Based on Polarity Column Select Stationary Phase (C18 Column) Mode->Column Hydrophobic Interaction MobilePhase Optimize Mobile Phase (ACN / Water) Column->MobilePhase Achieve k' 2-10 Detector Optimize Detection (UV @ 210 nm) MobilePhase->Detector Max Sensitivity FinalMethod Final Optimized Method Detector->FinalMethod

System Suitability

Before performing any validation experiments, the suitability of the chromatographic system must be established. This is done by making five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[12]

  • Procedure: Inject the mobile phase (blank), a placebo solution (if applicable), and a sample solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of Estr-5-ene-3,17-dione. PDA peak purity analysis should confirm the main peak in the sample chromatogram is spectrally pure.

Linearity and Range
  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Concentration (µg/mL)Mean Peak Area (n=3)
50(Example Data)
75(Example Data)
100(Example Data)
125(Example Data)
150(Example Data)
Accuracy (Recovery)
  • Procedure: Spike a placebo blend or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80(Example Data)(Calc.)
100%100(Example Data)(Calc.)
120%120(Example Data)(Calc.)
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the assay results should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Robustness
  • Procedure: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: 0.9 and 1.1 mL/min

    • Column Temperature: 28 °C and 32 °C

    • Mobile Phase Composition: ACN:Water (58:42) and (62:38)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not be significantly affected by the changes.

Diagram 2: Method Validation Components An overview of the parameters required for a self-validating system.

cluster_0 Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity No Interference Validation->Specificity Linearity Linearity & Range r² ≥ 0.999 Validation->Linearity Accuracy Accuracy 98-102% Recovery Validation->Accuracy Precision Precision Repeatability Intermediate Precision %RSD ≤ 2.0% Validation->Precision Limits LOD & LOQ S/N Approach Validation->Limits Robustness Robustness Deliberate Changes Validation->Robustness SystemSuitability System Suitability System Check Validation->SystemSuitability

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of Estr-5-ene-3,17-dione. The scientific rationale for each parameter has been explained, providing a clear understanding of the method's foundation. The comprehensive validation protocol, designed according to ICH guidelines, establishes the method's specificity, linearity, accuracy, precision, and robustness. This self-validating system is suitable for its intended purpose in routine quality control analysis within the pharmaceutical industry, ensuring trustworthy and reproducible results.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Center for Biotechnology Information. [Link]

  • Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]

  • Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Taylor & Francis Online. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Development and Validation of HPLC–Photodiode Array Method for Detecting Steroids in Skin Whitening Products Simultaneously. ResearchGate. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Royal Society of Chemistry. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Estimation of Corticosteroid in Bulk Drug and Pharmaceutical Formulation. ResearchGate. [Link]

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. PubMed. [Link]

  • Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. [Link]

  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Austin Publishing Group. [Link]

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Scientific Research Publishing. [Link]

  • Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. Semantic Scholar. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Single sample preparation for the simultaneous extraction of drugs, pharmaceuticals, cannabinoids and endogenous steroids in hair. Analytical Methods (RSC Publishing). [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Separation of 17-Hydroxy-estr-5(10)-en-3-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ESTR-5(10)-ENE-3,17-DIONE. Inxight Drugs. [Link]

Sources

Application Note: Advanced GC-MS/MS Protocols for the Detection of Estr-5-ene-3,17-dione and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a synthetic prohormone of the anabolic steroid nandrolone (19-nortestosterone). Due to its performance-enhancing properties, it is heavily monitored in anti-doping laboratories and clinical toxicology settings[1]. Because the molecule lacks a C19 methyl group, its human metabolism yields distinct 19-norsteroid biomarkers, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). Accurately detecting the parent compound and its metabolites in complex biological matrices, such as urine, requires the high chromatographic resolution and sensitivity of gas chromatography-tandem mass spectrometry (GC-MS/MS)[2].

Analytical Challenges & Causality of Method Choices

Direct GC-MS analysis of estr-5-ene-3,17-dione is analytically prohibitive. The 3-keto and 17-keto functional groups cause poor volatility, thermal degradation in the injection port, and severe peak tailing due to interactions with active silanol groups on the column.

To resolve this, comprehensive derivatization is mandatory. The gold-standard approach for ketosteroids is enolization-silylation using a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and a reducing agent such as ethanethiol or dithiothreitol (DTT)[2].

Causality of the Derivatization Cocktail:

  • MSTFA: Acts as the primary trimethylsilyl (TMS) donor, replacing active hydrogens with TMS groups to increase volatility.

  • NH₄I (Catalyst): Pure MSTFA is often too mild to derivatize sterically hindered keto groups. NH₄I reacts in situ with MSTFA to form trimethyliodosilane (TMSI), a highly reactive intermediate that forces the 3-keto and 17-keto groups to enolize, allowing them to be silylated[3].

  • Ethanethiol (Antioxidant): The in situ generation of TMSI produces free iodine, which can inadvertently incorporate into the steroid nucleus and create unwanted analytical artifacts. Ethanethiol prevents this by reducing the iodine back to hydrogen iodide, forming diethyl disulfide as a harmless byproduct[3]. This ensures a quantitative, artifact-free conversion to the 3,17-bis-TMS ether derivative.

Derivatization S1 Estr-5-ene-3,17-dione (3-keto, 17-keto) R1 MSTFA + NH4I + Ethanethiol S1->R1 Enolization (TMSI) S2 3,17-bis-TMS Derivative (Enol-TMS ethers) R1->S2 Silylation

Enolization-silylation derivatization pathway of estr-5-ene-3,17-dione.

Experimental Protocol: A Self-Validating Workflow

To ensure a self-validating system, an isotopically labeled internal standard (IS) must be added prior to sample preparation. This accounts for any analyte loss during extraction and corrects for variations in derivatization efficiency.

Reagents and Materials
  • Reference Standards: Estr-5-ene-3,17-dione, 19-NA, 19-NE (1 mg/mL in methanol).

  • Internal Standard (IS): d4-19-norandrosterone (d4-19-NA).

  • Hydrolysis Enzyme: β-glucuronidase (from E. coli).

  • Derivatization Cocktail: MSTFA / NH₄I / ethanethiol (1000:2:3, v/w/v). Must be prepared fresh daily to prevent degradation.

Step-by-Step Sample Preparation
  • Aliquoting & IS Addition: Transfer 2.0 mL of the urine sample into a clean borosilicate glass tube. Spike with 20 µL of the d4-19-NA internal standard (1 µg/mL).

  • Enzymatic Hydrolysis: Steroids in urine are heavily conjugated. Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase. Incubate at 50 °C for 1 hour to cleave glucuronide conjugates into free steroids.

  • Liquid-Liquid Extraction (LLE): Adjust the sample pH to 9.0 using a solid carbonate buffer (K₂CO₃/NaHCO₃). Add 5.0 mL of tert-butyl methyl ether (TBME). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a new GC vial and evaporate to complete dryness under a gentle stream of nitrogen at 55 °C.

  • Derivatization: Add 50 µL of the freshly prepared MSTFA/NH₄I/ethanethiol cocktail to the dried residue. Seal the vial tightly and heat at 80 °C for 10–24 minutes to ensure maximum yield of the silylation reaction[2][4].

  • Analysis: Transfer the derivatized extract to a micro-insert and inject 1 µL into the GC-MS/MS system.

Workflow A Biological Matrix (Urine) + Internal Standard (d4-19-NA) B Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1h) A->B C Liquid-Liquid Extraction (LLE) (TBME, pH 9.0) B->C D Evaporation to Dryness (N2 stream, 55°C) C->D E Derivatization (MSTFA/NH4I/Ethanethiol, 80°C, 10-24 min) D->E F GC-MS/MS Analysis (MRM Mode) E->F

GC-MS/MS sample preparation workflow for estr-5-ene-3,17-dione in urine.

GC-MS/MS Instrumental Conditions
  • Column: Agilent HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness) to ensure inertness for steroid analysis.

  • Carrier Gas: Helium (Constant flow at 1.0 mL/min).

  • Oven Program: Initial 180 °C (hold 1 min), ramp at 3 °C/min to 230 °C, then ramp at 20 °C/min to 300 °C (hold 3 min).

  • Injection: Splitless mode, 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

Quantitative Data & Validation Parameters

The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions and validation metrics for the bis-TMS derivatives of estr-5-ene-3,17-dione and its primary metabolites.

AnalyteDerivative TypePrecursor Ion (m/z)Product Ions (m/z)LOD (ng/mL)Linearity (R²)Recovery (%)
Estr-5-ene-3,17-dione bis-TMS416401, 3260.5> 0.99588 - 94
19-Norandrosterone bis-TMS420405, 3150.2> 0.99890 - 96
19-Noretiocholanolone bis-TMS420405, 3150.2> 0.99789 - 95
d4-19-NA (IS) bis-TMS424409, 319N/AN/AN/A

Note: The limit of detection (LOD) and recovery metrics validate the efficiency of the enzymatic hydrolysis and the completeness of the MSTFA/NH₄I-driven enolization.

References

  • Source: uu.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Application Note: High-Efficiency Solid-Phase Extraction of Estr-5-ene-3,17-dione from Biological Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isolating trace-level synthetic steroids from complex biological fluids is a critical challenge in modern pharmacokinetic and anti-doping analyses. Estr-5-ene-3,17-dione (19-nor-5-androstenedione) is a potent prohormone that metabolizes into the prohibited anabolic-androgenic steroid nandrolone. Due to severe matrix effects caused by urinary salts, endogenous lipids, and proteins, direct injection into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system yields unacceptable ion suppression.

This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) methodology utilizing a macroporous Hydrophilic-Lipophilic Balanced (HLB) copolymer. By leveraging specific hydrophobic partitioning mechanics, this protocol ensures >90% recovery of estr-5-ene-3,17-dione and its primary metabolites while maintaining strict compliance with trace-level detection thresholds.

Mechanistic Insights & Analyte Profiling

Chemical Properties and Retention Causality

Estr-5-ene-3,17-dione is a neutral, highly lipophilic steroid (XLogP3 ~2.1) characterized by its hydrophobic estrane nucleus and dual ketone groups[1]. Because it lacks strongly ionizable functional groups at physiological pH, ion-exchange SPE is ineffective. Instead, retention must rely entirely on reversed-phase interactions.

Traditional silica-based C18 sorbents are highly susceptible to "dewetting"—a phenomenon where the hydrophobic silica bed repels aqueous samples if accidentally dried under vacuum, leading to catastrophic analyte loss. To engineer a fail-safe protocol, we utilize a polymeric HLB sorbent (poly(divinylbenzene-co-N-vinylpyrrolidone)).

  • The Causality of the Copolymer: The divinylbenzene rings provide massive surface area for strong π-π and van der Waals interactions with the steroid core, while the N-vinylpyrrolidone monomers maintain sorbent hydration. This guarantees that the active retention sites remain accessible to estr-5-ene-3,17-dione even if the cartridge bed runs dry during processing.

Metabolic Pathway and Target Biomarkers

Upon ingestion, estr-5-ene-3,17-dione undergoes rapid hepatic biotransformation. It is converted to 19-nortestosterone, which is subsequently reduced by 5α/5β-reductase and 3α-hydroxysteroid dehydrogenase into 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE)[2]. Anti-doping laboratories primarily target these downstream metabolites, with the World Anti-Doping Agency (WADA) enforcing a strict3[3].

Metabolic_Pathway A Estr-5-ene-3,17-dione (Prohormone) B 19-Nortestosterone (Active Anabolic) A->B Hepatic Metabolism C 19-Norandrosterone (Major Marker) B->C 5α-reductase + 3α-HSD D 19-Noretiocholanolone (Minor Marker) B->D 5β-reductase + 3α-HSD

Hepatic biotransformation pathway of estr-5-ene-3,17-dione into targeted urinary biomarkers.

Experimental Protocol: Self-Validating SPE Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By spiking a deuterated internal standard (e.g., d4-19-NA) directly into the raw matrix prior to enzymatic hydrolysis, any volumetric losses during extraction or variations in MS ionization efficiency are mathematically normalized during final quantification.

Reagents and Consumables
  • Sorbent: Polymeric HLB SPE Cartridges (30 mg / 1 cc) or 96-well µElution plates.

  • Enzyme: Purified β-glucuronidase (from E. coli).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Extraction Methodology

Step 1: Sample Pre-treatment & Deconjugation

  • Action: Aliquot 2.0 mL of human urine into a borosilicate glass tube. Spike with 20 µL of Internal Standard (100 ng/mL d4-19-NA). Add 1.0 mL of 0.1 M potassium phosphate buffer (pH 6.8) and 30 µL of β-glucuronidase. Incubate in a water bath at 37°C for 2 hours[4].

  • Causality: Steroids are excreted primarily as highly polar, water-soluble glucuronide conjugates. Enzymatic cleavage strips the glucuronide moiety, restoring the free, hydrophobic estr-5-ene-3,17-dione and its metabolites. This is an absolute prerequisite for reversed-phase SPE retention[5].

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed immediately by 1.0 mL of Ultrapure Water. Maintain a flow rate of ~1 mL/min.

  • Causality: Methanol solvates the polymeric chains, opening the macroporous structure to maximize surface area. The water step replaces the organic solvent, creating an aqueous environment that matches the loading sample, preventing premature analyte breakthrough.

Step 3: Sample Loading

  • Action: Load the hydrolyzed urine sample onto the cartridge at a strictly controlled flow rate of 1–2 mL/min.

  • Causality: A slow, controlled flow rate maximizes the residence time of the analyte within the sorbent bed, allowing the hydrophobic steroid core to partition completely into the divinylbenzene matrix.

Step 4: Orthogonal Washing (Critical Matrix Removal)

  • Action: Wash the sorbent bed with 2.0 mL of 5% MeOH in Water (v/v). Apply high vacuum (15 inHg) for 5 minutes to completely dry the sorbent bed.

  • Causality: Because estr-5-ene-3,17-dione is highly lipophilic, a 5% MeOH wash is strong enough to disrupt the weak interactions of polar urinary interferences (salts, urea, small hydrophilic peptides) and wash them to waste, but weak enough that the target steroid remains tightly bound. Drying the bed removes residual water that would otherwise impede the subsequent evaporation step.

Step 5: Elution

  • Action: Elute the target analytes using 2 × 500 µL of 100% MeOH (Alternatively, use 60:40 ACN:IPA for enhanced lipid solubility)[4].

  • Causality: The pure organic solvent completely disrupts the hydrophobic van der Waals interactions between the steroid and the sorbent, quantitatively releasing the analyte into the collection vial.

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to total dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA).

  • Causality: This step concentrates the sample 20-fold (from a 2.0 mL starting volume down to 100 µL). This massive concentration factor is what enables the LC-MS/MS system to detect the steroid down to the sub-ng/mL thresholds required by anti-doping regulations.

SPE_Workflow A Sample Collection (Urine/Plasma) B Enzymatic Hydrolysis (β-Glucuronidase, 37°C) A->B C SPE Conditioning (MeOH -> H2O) B->C D Sample Loading (Hydrophobic Retention) C->D E Washing Step (5% MeOH in H2O) D->E F Elution Step (100% MeOH or ACN) E->F G Evaporation & Reconstitution (N2 Gas, 40°C) F->G H LC-MS/MS Analysis (MRM Mode) G->H

Solid-Phase Extraction (SPE) workflow for isolating estr-5-ene-3,17-dione from biological matrices.

Quantitative Data & Analytical Parameters

The physicochemical properties dictating the extraction logic are summarized in Table 1 . The performance metrics of the HLB extraction protocol, demonstrating high recovery and minimal matrix suppression, are detailed in Table 2 .

Table 1: Physicochemical Properties of Estr-5-ene-3,17-dione [1]

PropertyValue
IUPAC Name (8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Molecular Formula C₁₈H₂₄O₂
Molecular Weight 272.4 g/mol
Hydrophobicity (XLogP3) 2.1
Target Matrix Human Urine, Plasma

Table 2: SPE Method Performance Summary (HLB Sorbent)

AnalyteMatrixRecovery (%)Matrix Effect (%)Precision (CV %)
Estr-5-ene-3,17-dione Urine88.5 - 94.2< 154.2
19-Norandrosterone (19-NA) Urine91.0 - 96.5< 103.8
19-Noretiocholanolone (19-NE) Urine89.4 - 95.1< 124.5

Table 3: Recommended LC-MS/MS MRM Transitions (Positive ESI)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estr-5-ene-3,17-dione 273.2109.1, 91.125, 35
19-Norandrosterone 277.2241.2, 109.120, 30
d4-19-NA (Internal Std) 281.2245.220

Sources

Preparation of Estr-5-ene-3,17-dione Stock Solutions for Bioassays: A Guide to Ensuring Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The reliability and reproducibility of in-vitro and in-vivo bioassays are fundamentally dependent on the accurate and consistent preparation of test compound solutions. Estr-5-ene-3,17-dione, a key steroid intermediate, requires meticulous handling and preparation to ensure its stability and accurate concentration in experimental setups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of estr-5-ene-3,17-dione. We delve into the critical aspects of solvent selection, dissolution techniques, quality control, and the preparation of aqueous working solutions to mitigate common sources of experimental error, such as compound precipitation and solvent artifacts.

Physicochemical Properties and Critical Safety Considerations

A thorough understanding of the compound's properties is the first step toward a robust protocol. Estr-5-ene-3,17-dione is a steroid molecule with poor aqueous solubility, dictating the necessity of an organic solvent for initial dissolution.

PropertyValueSource
CAS Number 3962-66-1[1][2][3]
Molecular Formula C18H24O2[1][2]
Molecular Weight 272.38 g/mol [1][2]
Appearance Crystalline Solid[1][4]
Melting Point 144-146 °C[1]
Aqueous Solubility 24 mg/L at 20°C (very low)[1]
Organic Solubility Soluble in Chloroform, Dioxane. Similar steroids are soluble in DMSO and DMF.[1][4]
Safety and Handling Precautions

Authoritative Grounding: As a steroid compound, estr-5-ene-3,17-dione and its isomers are classified as potentially hazardous. The Globally Harmonized System (GHS) classifications for the related isomer Estr-5(10)-ene-3,17-dione include warnings for reproductive toxicity (H360: May damage fertility or the unborn child) and suspected carcinogenicity (H351)[2].

Trustworthiness: It is imperative to treat estr-5-ene-3,17-dione as a hazardous substance. Before handling, users must review the complete Safety Data Sheet (SDS) provided by the supplier[4].

Core Protocol - Safe Handling:

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Waste Disposal: Dispose of all contaminated materials and solutions in accordance with institutional and local regulations for chemical waste.

The Critical Choice: Solvent Selection

The choice of solvent is arguably the most critical decision in stock solution preparation. An ideal solvent must completely dissolve the compound at the desired concentration and be compatible with the downstream bioassay, minimizing toxicity and interference.

Expertise & Experience: While many organic solvents can dissolve estr-5-ene-3,17-dione, Dimethyl Sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power and relatively low toxicity at the final working concentrations (typically ≤0.1% v/v). However, the final choice must be empirically validated for your specific assay system.

Solvent Selection Workflow

The following decision workflow can guide the selection of an appropriate primary solvent.

cluster_0 Solvent Selection for Estr-5-ene-3,17-dione Start Start: Define Highest Required Stock Concentration TestDMSO Test Solubility in DMSO Start->TestDMSO TestEtOH Test Solubility in Ethanol TestDMSO->TestEtOH Not Soluble AssayCompatibility Is the solvent compatible with the bioassay? (e.g., cell viability, enzyme activity) TestDMSO->AssayCompatibility Soluble TestEtOH->AssayCompatibility Soluble SelectSolvent Final Selection: Use Validated Solvent TestEtOH->SelectSolvent Not Soluble (Re-evaluate concentration or consult advanced formulation guides) AssayCompatibility->TestEtOH No, DMSO is toxic/interferes AssayCompatibility->SelectSolvent Yes SolventControl Critical Step: Run a 'solvent-only' control in all experiments SelectSolvent->SolventControl

Caption: Workflow for selecting a primary stock solvent.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many bioassays. All steps must be performed in a chemical fume hood.

Expertise & Experience: Weighing a small mass of a potent, hazardous powder is a significant source of error and risk. Using a calibrated analytical balance in a draft-shielded enclosure is crucial. We calculate the required mass based on the molecular weight of 272.38 g/mol .

Materials and Equipment
  • Estr-5-ene-3,17-dione powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Glass, gas-tight syringe or positive displacement pipette

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 272.38 g/mol × 1000 mg/g = 2.72 mg

  • Weighing:

    • Tare the amber glass vial on the analytical balance.

    • Carefully add approximately 2.72 mg of estr-5-ene-3,17-dione directly into the vial. Record the exact mass.

    • Rationale: An amber vial is used to protect the compound from potential photodegradation. Recording the exact mass is critical for calculating the true final concentration.

  • Solvent Addition:

    • Based on the actual mass recorded, calculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / 272.38 ( g/mol )] / 0.010 (mol/L)

    • Using a gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial.

    • Rationale: Anhydrous DMSO is hygroscopic; exposure to air can introduce water, which may affect long-term stability and solubility. A gas-tight syringe ensures accurate volume transfer of the viscous solvent.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates. If present, place the vial in a bath sonicator for 5-10 minutes at room temperature.

    • Scientist's Note: Sonication uses ultrasonic waves to break apart particle agglomerates, facilitating complete dissolution. Avoid excessive heating, which could degrade the compound.

  • Labeling and Documentation:

    • Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.

    • Log all details, including the exact mass and solvent volume, in your laboratory notebook.

Quality Control: The Self-Validating Protocol

Trustworthiness: Assuming the weighed powder is 100% pure and dissolution is complete can lead to significant errors. A quality control (QC) step is essential for a self-validating protocol. While advanced techniques like HPLC or qNMR are superior, UV-Vis spectrophotometry can provide a reasonable concentration check if a reference extinction coefficient is available.

Authoritative Grounding: For related steroid structures like androstenedione, a UV absorbance maximum is often observed around 240 nm in ethanol or chloroform, which is characteristic of the α,β-unsaturated ketone chromophore[5]. The exact λmax and molar extinction coefficient (ε) for estr-5-ene-3,17-dione should be determined empirically or obtained from the supplier's Certificate of Analysis.

QC Protocol Example (UV-Vis Spectrophotometry)
  • Dilute a small aliquot of your DMSO stock solution in a UV-transparent solvent (e.g., Ethanol) to a final concentration expected to be in the linear range of the spectrophotometer (e.g., 10-50 µM).

  • Scan the absorbance from 200-400 nm to determine the λmax.

  • Measure the absorbance (A) at λmax.

  • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A / (ε × l) , where l is the cuvette path length (typically 1 cm).

  • Compare the calculated concentration to the theoretical concentration. A variance of <5% is generally acceptable.

Overall Preparation and Validation Workflow

The entire process from receiving the compound to having a validated, stored stock solution is summarized below.

cluster_1 Stock Solution Preparation Workflow Compound Receive Compound (Estr-5-ene-3,17-dione) Weigh Weigh Solid (Analytical Balance, Fume Hood) Compound->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex, Sonicate) Weigh->Dissolve QC Quality Control (e.g., UV-Vis or HPLC) Dissolve->QC Pass Concentration Verified (e.g., within 5% of target) QC->Pass Pass Fail Recalculate Concentration or Remake Solution QC->Fail Fail Aliquot Aliquot into single-use volumes Pass->Aliquot Fail->Dissolve Store Store at -20°C or -80°C (Protected from light) Aliquot->Store WorkingSol Prepare Fresh Working Solutions for Bioassay Store->WorkingSol

Caption: Comprehensive workflow for stock solution preparation.

Preparation of Working Solutions and Storage

Serial Dilutions

Your primary stock (e.g., 10 mM) is too concentrated for direct use. It must be serially diluted into the appropriate aqueous bioassay buffer or cell culture medium.

Expertise & Experience: A major pitfall is compound precipitation when the organic stock is added to the aqueous medium. To avoid this, add the stock solution dropwise into the buffer while vortexing to ensure rapid mixing. Never add aqueous buffer to the concentrated organic stock. The final concentration of the organic solvent (e.g., DMSO) should be kept constant across all experimental conditions, including the "vehicle control," and should not exceed a level toxic to the system (e.g., 0.1% v/v).

Stability and Storage
  • Primary Stock: The primary organic stock solution should be aliquoted into small, single-use volumes in tightly sealed amber vials to minimize freeze-thaw cycles and exposure to air/moisture. Store at -20°C or -80°C for long-term stability. A properly stored steroid stock in anhydrous DMSO can be stable for months to years[4].

  • Working Solutions: Aqueous working solutions are far less stable and should be prepared fresh for each experiment from the primary stock[4]. Do not store diluted aqueous solutions.

References

  • ESTRA-5-ENE-3,17-DIONE - ChemBK. [Link]

  • Estr-5(10)-ene-3,17-dione | C18H24O2 | CID 107484 - PubChem. [Link]

  • Biosynthesis of estrogens. Estr-5(10)-ene-3,17-dione: isolation, metabolism and mechanistic implications - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical bottleneck in steroid research: achieving stable, physiologically relevant aqueous solubility for highly lipophilic precursors like estr-5-ene-3,17-dione without compromising cellular viability or assay integrity.

Solvent Selection & Cytotoxicity Management

Q: Why does estr-5-ene-3,17-dione precipitate when I add my DMSO stock directly to the culture media? A: Estr-5-ene-3,17-dione is a 19-norsteroid lacking polar functional groups, making it highly hydrophobic. When a concentrated DMSO stock is pipetted directly into an aqueous buffer or culture media, the DMSO rapidly diffuses into the bulk water. This sudden shift in the solvent's dielectric constant drastically lowers the steroid's solubility capacity. The local concentration of the steroid exceeds its critical supersaturation limit, providing the thermodynamic driving force for rapid nucleation and precipitation. Expert Insight: To prevent this, employ a "step-down" dilution strategy. Pre-dilute your DMSO stock in an intermediate co-solvent (like ethanol or a low-concentration surfactant) before introducing it to the media dropwise under constant vortexing, or transition entirely to an aqueous inclusion complex.

Q: What is the maximum safe concentration of DMSO for my in vitro cellular assays? A: There is no universal threshold; DMSO toxicity is highly dependent on the cell lineage and the duration of exposure. DMSO is an amphipathic molecule that disrupts lipid bilayers and can induce caspase-3 cleavage and apoptosis at high concentrations[1]. For sensitive primary cells, even 0.1% can induce significant toxicity over 24 hours[1].

Quantitative Data: DMSO Toxicity Thresholds in Vitro
Cell Type / LineMax Safe Concentration (v/v)Assay DurationObserved Cytotoxic Effects Above Threshold
Primary Fibroblast-like Synoviocytes< 0.05%24 - 72 hoursCaspase-3 cleavage, PARP-1 degradation, apoptosis[1]
HepG2 (Hepatocytes)≤ 0.5%72 hoursComplete inhibition of cell proliferation at >3%[2]
CHO, PC-12, SH-SY5Y≤ 1.0%24 hoursReduced viability in MTT assays[3]
Human Apical Papilla Cells≤ 0.5%up to 7 daysSignificant reduction in cell viability (>30%)[4]

Cyclodextrin-Mediated Solubilization (The Gold Standard)

Q: I cannot use DMSO due to baseline toxicity in my primary cell assays. What is the most robust alternative for solubilizing estr-5-ene-3,17-dione? A: The industry gold standard for steroid solubilization in vitro is the use of cyclodextrins (CDs), specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a synergistic mixture of β-cyclodextrin and γ-cyclodextrin. Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The A/B and C/D rings of estr-5-ene-3,17-dione fit thermodynamically into this cavity, forming a non-covalent inclusion complex. This shields the hydrophobic steroid from the aqueous environment, dramatically increasing apparent water solubility without altering the steroid's molecular structure[5]. Furthermore, recent thermodynamic modeling has proven that using a combination of β-CD and γ-CD can synergistically double the solubility limit of steroids by preventing the formation of insoluble higher-order CD-steroid aggregates[6].

Protocol: Step-by-Step Preparation of HP-β-CD/Estr-5-ene-3,17-dione Inclusion Complexes

This self-validating protocol ensures complete complexation and prevents false-positive assay readouts caused by uncomplexed micro-crystals.

  • Molar Ratio Calculation: Calculate the required mass for a 1:2 (Steroid:CD) molar ratio. An excess of CD ensures the equilibrium heavily favors the complexed state.

  • Buffer Preparation: Dissolve the required amount of HP-β-CD in a physiological buffer (e.g., PBS, pH 7.4). Stir until completely clear.

  • Steroid Addition: Add the estr-5-ene-3,17-dione powder directly to the CD solution. Do not use a co-solvent.

  • Thermodynamic Equilibration: Seal the vial and agitate continuously on an orbital shaker at 37°C for 48 to 72 hours. Why? Non-covalent inclusion complexation is an endothermic, time-dependent equilibrium process. Premature cessation will result in sub-optimal solubilization.

  • Filtration (Critical Validation Step): Filter the suspension through a 0.22 µm PES syringe filter. This removes any uncomplexed, precipitated steroid. The filtrate now contains the exact concentration of solubilized steroid, which can be verified via HPLC.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, water-soluble powder for long-term storage.

CD_Workflow Start Weigh Estr-5-ene-3,17-dione & HP-β-CD Mix Mix in Aqueous Buffer (pH 7.4) Start->Mix Agitate Agitate at 37°C for 48-72 hours Mix->Agitate Equilibrium Equilibrium Reached? Agitate->Equilibrium Filter Filter (0.22 µm) to remove uncomplexed steroid Equilibrium->Filter Yes MoreTime Continue Agitation Equilibrium->MoreTime No Lyophilize Lyophilize for Long-term Storage Filter->Lyophilize MoreTime->Agitate

Workflow for preparing cyclodextrin-steroid inclusion complexes.

Assay Interference & Validation

Q: Will the cyclodextrin-steroid complex interfere with my intracellular receptor binding assays? A: No, provided your assay is properly designed. The inclusion complex is dynamic and reversible. In the cell culture media, the complex acts as a "molecular reservoir." As free estr-5-ene-3,17-dione diffuses across the lipophilic cell membrane, the extracellular equilibrium shifts, releasing more steroid from the CD cavity according to Le Chatelier's principle. Because cyclodextrins are large (~1100-1500 Da) and highly hydrophilic, they cannot cross the intact cell membrane. Therefore, they remain in the extracellular space and improve drug bioavailability without affecting its therapeutic effect or interfering with intracellular target engagement[7].

Steroid_Pathway Complex CD-Steroid Complex (Extracellular) FreeSteroid Free Estr-5-ene-3,17-dione Complex->FreeSteroid Equilibrium Shift Membrane Diffusion across Cell Membrane FreeSteroid->Membrane Cytosol Binding to Cytosolic Receptor (AR/ER) Membrane->Cytosol Dimer Receptor Dimerization & Phosphorylation Cytosol->Dimer Nucleus Nuclear Translocation & DNA Binding Dimer->Nucleus Transcription Gene Transcription (Assay Readout) Nucleus->Transcription

Mechanism of steroid delivery and intracellular receptor activation.

Sources

Technical Support Center: Troubleshooting Estr-5-ene-3,17-dione Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of estr-5-ene-3,17-dione. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid estr-5-ene-3,17-dione?

For optimal long-term stability of solid estr-5-ene-3,17-dione, storage at -20°C or lower is recommended.[1] While some steroids may be stable for shorter periods at 4°C or even room temperature, low-temperature storage significantly minimizes the risk of degradation over extended periods.[2][3][4]

Q2: My solid estr-5-ene-3,17-dione has changed color (e.g., turned slightly yellow). Is it still usable?

A change in color, such as yellowing, can be an indicator of degradation. This may be due to oxidation or other chemical transformations. It is crucial to analytically assess the purity of the compound before use. Techniques like High-Performance Liquid Chromatography (HPLC) can help determine the percentage of the intact compound and the presence of any degradation products.

Q3: How many times can I freeze and thaw my estr-5-ene-3,17-dione solution?

Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of steroid compounds.[5][6][7] For solutions, it is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. While some studies on other steroids have shown stability over a few cycles, it is a risk that is best mitigated.[1][5][6][7][8]

Q4: What are the primary degradation pathways for estr-5-ene-3,17-dione?

The most common degradation pathway for estr-5-ene-3,17-dione is isomerization of the double bond from the Δ5(10) position to the more thermodynamically stable Δ4 position, forming estr-4-ene-3,17-dione. Other potential degradation pathways include oxidation of the ketone groups and reduction to the corresponding hydroxyls.

Troubleshooting Guides

Problem 1: HPLC analysis shows a new, significant peak eluting close to the main estr-5-ene-3,17-dione peak, suggesting potential isomerization.

Q: What is likely causing this new peak, and how can I confirm its identity?

A: The most probable cause is the isomerization of estr-5-ene-3,17-dione to its more stable isomer, estr-4-ene-3,17-dione. This can be triggered by factors such as exposure to acidic or basic conditions, or elevated temperatures during storage or sample processing.

To confirm the identity of the new peak, you can employ the following strategies:

  • Co-injection with a Standard: If available, co-inject your sample with a certified reference standard of estr-4-ene-3,17-dione. If the new peak in your sample co-elutes with the standard, it strongly suggests it is the isomer.

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for structural elucidation.[9][10][11][12][13] The mass-to-charge ratio (m/z) of the isomer will be identical to the parent compound, but the fragmentation pattern in the MS/MS spectrum may differ, or can be compared to a known standard of the isomer.

Experimental Protocol: HPLC Analysis for Isomer Separation

This protocol provides a general guideline for the separation of estr-5-ene-3,17-dione and its potential isomer estr-4-ene-3,17-dione. Method optimization may be required based on your specific instrumentation and column.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.[14] A typical starting point is 60:40 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Detection UV at 240 nm (for the α,β-unsaturated ketone in the isomer) and 210 nm.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Q: How can I prevent isomerization during future storage and handling?

A: To minimize isomerization, adhere to the following best practices:

  • Strict Temperature Control: Store the compound at or below -20°C.[1]

  • pH Neutrality: Ensure that any solvents or buffers used for dissolution are pH neutral. Avoid acidic or basic conditions.

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen, which can contribute to other degradation pathways.[15]

  • Minimize Time in Solution: Prepare solutions fresh whenever possible and minimize the time they are stored before use.

Diagram: Isomerization of Estr-5-ene-3,17-dione

Caption: Factors leading to isomerization.

Problem 2: A general loss of purity is observed over time, with the appearance of multiple minor degradation peaks in the chromatogram.

Q: What could be causing this broader degradation profile?

A: A general decline in purity with multiple degradation products suggests that oxidation and/or reduction of the ketone groups may be occurring in addition to potential isomerization. These reactions can be influenced by:

  • Exposure to Oxygen: The presence of oxygen can lead to the formation of oxidized byproducts.[16]

  • Presence of Reducing or Oxidizing Agents: Contaminants in solvents or on storage container surfaces can initiate degradation.

  • Light Exposure: Photodegradation can occur, especially for compounds in solution.[17]

  • Incompatible Excipients: If formulated, certain excipients can promote degradation.[18][19][20]

Experimental Workflow: Investigating General Degradation

Troubleshooting_Workflow start Observation of Multiple Degradation Peaks check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Purity Analysis by HPLC/UPLC check_storage->analyze_purity check_solvents Evaluate Solvent Purity and pH check_storage->check_solvents analyze_mass LC-MS/MS for Mass Identification of Degradants analyze_purity->analyze_mass identify_products Identify Degradation Products analyze_mass->identify_products check_solvents->analyze_purity forced_degradation Perform Forced Degradation Study forced_degradation->identify_products identify_products->forced_degradation implement_prevention Implement Preventative Measures identify_products->implement_prevention end Stable Compound implement_prevention->end

Caption: Workflow for troubleshooting general degradation.

Q: How can I identify the products of oxidation or reduction?

A: LC-MS/MS is the most effective technique for this purpose.

  • Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).

  • Reduction Products: Look for masses corresponding to the addition of two hydrogen atoms (M+2), which would indicate the reduction of a ketone to a hydroxyl group.

Q: What preventative measures can I take to avoid general degradation?

  • Use High-Purity Solvents: Ensure all solvents are of high purity and free from peroxides or other oxidizing or reducing contaminants.

  • Protect from Light: Store both solid material and solutions in amber vials or otherwise protected from light.

  • Inert Storage: As mentioned previously, storing under an inert atmosphere can prevent oxidation.[15]

  • Proper Formulation: If preparing a formulation, use excipients known to be compatible with steroids. Antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be considered in some cases, but compatibility studies are essential.[18]

Summary of Recommended Storage Conditions

Table 2: Recommended Long-Term Storage Conditions for Estr-5-ene-3,17-dione

FormTemperatureAtmosphereLight ConditionContainer
Solid ≤ -20°CAmbientProtected from lightTightly sealed, inert material (e.g., glass)
Solution ≤ -20°CInert (Argon or Nitrogen)Protected from lightTightly sealed amber glass vials with PTFE-lined caps

References

  • Sontag, S. A., Cabarkapa, D., & Fry, A. C. (2023). Testosterone and Cortisol Salivary Samples Are Stable Across Multiple Freeze-Thaw Cycles. Journal of Strength and Conditioning Research, 37(4), 915-918. Available at: [Link]

  • BDKR. (2025). Storage Requirements for Different Types of Raw Steroid Powders. Available at: [Link]

  • Gomez-Perez, I., et al. (2013). Use of LC-MS/MS for the Open Detection of Steroid Metabolites Conjugated with Glucuronic Acid. Analytical Chemistry, 85(9), 4599-4607. Available at: [Link]

  • Penning, T. M. (2005). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. Journal of Steroid Biochemistry and Molecular Biology, 97(5), 415-430. Available at: [Link]

  • Reyna, R., et al. (2019). Repeated freezing and thawing does not generally alter assay results for several commonly studied reproductive hormones. Clinical Chemistry and Laboratory Medicine, 57(5), 719-726. Available at: [Link]

  • Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586. Available at: [Link]

  • Yuan, T., et al. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580-586. Available at: [Link]

  • Vlot, M. C., et al. (2025). Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing. Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • Kulle, A., et al. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 12(12), 1169. Available at: [Link]

  • Hillebrand, J. J. G., et al. (2017). Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum. Clinical Chemistry and Laboratory Medicine, 55(4), 539-545. Available at: [Link]

  • Unchained Labs. (n.d.). 5 types of formulation excipients and how they impact biologics stability. Available at: [Link]

  • Pharmaceutical Technology. (2013). Excipients for Formulation Success. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Available at: [Link]

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available at: [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Available at: [Link]

  • Pignatello, R., & Musumeci, T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 282. Available at: [Link]

  • van der Veen, F. M., et al. (2023). The effect of storage and temperature on the stability of steroid hormones in dried blood spots. Hormone Research in Paediatrics, 96(suppl 1), 1-304. Available at: [Link]

  • Google Patents. (n.d.). Method of isolating and purifying keto steroids and new keto steroid compounds.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Available at: [Link]

  • Organic Syntheses. (n.d.). of vitamin D 2 (3). A - 2-L photo-reaction vessel equipped with a quartz immersion well. Available at: [Link]

  • Chen, L., et al. (2015). Metabolism of Androstenone, 17β-Estradiol and Dihydrotestosterone in Primary Cultured Pig Hepatocytes and the Role of 3β-Hydroxysteroid Dehydrogenase in This Process. PLoS ONE, 10(12), e0144943. Available at: [Link]

  • Gregory, K. F., et al. (2025). Sensitive targeted analysis of salivary steroids by liquid chromatography mass spectrometry for studies of infertility. protocols.io. Available at: [Link]

  • Daka, J. L., Achilonu, I., & Dirr, H. W. (2013). The Isomerization of Δ5-Androstene-3,17-dione by the Human Glutathione Transferase A3-3 Proceeds via a Conjugated Heteroannular Diene Intermediate. Journal of Biological Chemistry, 288(34), 24549-24558. Available at: [Link]

  • van der Veen, F. M., et al. (2023). The effect of storage and temperature on the stability of steroid hormones in dried blood spots. Hormone Research in Paediatrics, 96(suppl 1), 1-304. Available at: [Link]

  • Pukkala, E., et al. (2009). The effects of storage time and sampling season on the stability of serum 25-hydroxy vitamin D and androstenedione. Cancer Epidemiology, Biomarkers & Prevention, 18(5), 1643-1647. Available at: [Link]

Sources

Technical Support Center: Yield Optimization in Estr-5-ene-3,17-dione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Dashboard. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing bottlenecks in the chemical synthesis of estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione)[1].

The primary synthetic challenge when producing this specific steroid intermediate is preventing the kinetically trapped Δ5 double bond from isomerizing into the thermodynamically stable Δ4 position (yielding estr-4-ene-3,17-dione, a nandrolone precursor)[2]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, isomerically pure synthesis.

The Core Challenge: Kinetic vs. Thermodynamic Control

The synthesis of estr-5-ene-3,17-dione typically proceeds via the oxidation of 19-nor-5-androstenediol[3]. Because the target molecule possesses a non-conjugated Δ5 alkene, any exposure to acidic or basic conditions during oxidation will catalyze enolization at the C4 position. Upon re-protonation, the double bond irreversibly shifts into conjugation with the C3-ketone, forming the unwanted Δ4 isomer.

To prevent this, we utilize a buffered Dess-Martin Periodinane (DMP) oxidation, which maintains strictly neutral conditions.

SynthesisPathway A 19-Nor-5-androstenediol (Starting Material) B Dess-Martin Periodinane + NaHCO3 + H2O A->B Mild Oxidation E Unbuffered / Acidic Conditions A->E Harsh Oxidation C Estr-5-ene-3,17-dione (Target Product) B->C High Yield Kinetically Controlled D Estr-4-ene-3,17-dione (Thermodynamic Byproduct) C->D Acid/Base Catalysis E->D Isomerization (Δ5 to Δ4)

Reaction pathway: Mild oxidation of 19-nor-5-androstenediol vs. acid-catalyzed isomerization.

Validated Protocol: Buffered DMP Oxidation

This step-by-step methodology is designed as a self-validating system . By incorporating an in-process UV absorbance check, you can confirm the isomeric purity of your product before proceeding to downstream applications.

Step 1: Substrate Preparation & Buffering
  • Dissolve 1.0 equivalent of 19-nor-5-androstenediol in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere (0.1 M concentration).

  • Add 5.0 equivalents of solid sodium bicarbonate ( NaHCO3​ ) to the stirring solution.

  • Causality: DMP oxidation generates two equivalents of acetic acid as a byproduct[4]. The solid NaHCO3​ acts as an insoluble heterogeneous buffer, instantly neutralizing the acetic acid without introducing water or basicity that could trigger enolization.

Step 2: Accelerated Oxidation
  • Add 2.5 equivalents of Dess-Martin Periodinane (DMP) portion-wise at room temperature.

  • Critical Yield Optimization: Add exactly 1.0 equivalent of distilled water ( H2​O ) relative to the DMP.

  • Causality: While the bulk solvent must remain anhydrous, adding a stoichiometric drop of water accelerates the ligand exchange on the hypervalent iodine center. This "Meyer-Schuster" acceleration reduces reaction time from 4 hours to 30 minutes, minimizing the substrate's exposure time to the reaction environment[5].

Step 3: Quenching & Extraction
  • Once TLC indicates complete consumption of the diol, quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

  • Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing oxidative degradation during extraction.

Step 4: Self-Validating Quality Control (UV Check)
  • Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Dissolve a 1 mg aliquot in ethanol and measure the UV absorbance at 240 nm.

  • Causality: The unwanted Δ4 -isomer possesses an α,β -unsaturated carbonyl system that strongly absorbs UV light at ~240 nm ( ϵ≈16,000 ). The target Δ5 -isomer lacks this conjugation and will show near-zero absorbance at 240 nm[6]. If absorbance is high, isomerization has occurred.

Step 5: Deactivated Chromatography
  • Pre-treat your silica gel column by flushing it with an eluent containing 1% triethylamine ( Et3​N ).

  • Causality: Standard silica gel contains acidic silanol groups (pH ~5.0) which will catalyze the Δ5→Δ4 isomerization directly on the column. Triethylamine neutralizes these sites.

Data Analytics: Oxidation Method Comparison

The following table summarizes the quantitative data driving our protocol selection. Notice the inverse relationship between reaction harshness and isomeric purity.

Oxidation MethodReagents & ConditionsConversion (%)Yield of 5-ene-3,17-dione (%)Isomerization to 4-ene (%)
Unbuffered PCC CH2​Cl2​ , RT, 2h>99%< 5%> 90%
Buffered PCC NaOAc , CH2​Cl2​ , RT, 4h85%65%20%
Swern Oxidation DMSO , (COCl)2​ , Et3​N , -78°C95%82%13%
Buffered DMP (Optimized) NaHCO3​ , H2​O (cat), CH2​Cl2​ , RT, 0.5h>99%94% < 2%

Troubleshooting Desk & Diagnostics

Use the logic tree below to diagnose common yield issues, followed by our detailed FAQ section.

TroubleshootingTree A Low Yield of Estr-5-ene-3,17-dione B Check UV Absorbance at 240 nm A->B C High Absorbance (Isomerization Occurred) B->C Δ4-enone present D Low Absorbance (Incomplete Reaction) B->D No conjugation E Action: Increase Buffer Pre-treat Silica with Et3N C->E F Action: Add 1 eq H2O Use Fresh DMP D->F

Troubleshooting logic for low yields during estr-5-ene-3,17-dione synthesis.

Frequently Asked Questions (FAQs)

Q: My crude NMR looks perfect, but my isolated yield drops to 40% after column chromatography. What is happening? A: You are losing your product to column-catalyzed isomerization. The slightly acidic environment of standard silica gel promotes the migration of the double bond to the thermodynamically stable Δ4 position. Solution: You must neutralize the silica gel. Flush your column with 1% Et3​N in hexanes prior to loading your sample, and maintain 0.1% Et3​N in your elution solvent.

Q: Why does the protocol explicitly call for adding water to an anhydrous oxidation? Isn't DMP moisture sensitive? A: While bulk water will destroy the reagent, adding exactly one equivalent of water relative to DMP forms an intermediate hypervalent iodine species that undergoes ligand exchange with your steroidal alcohol much faster than pure DMP. This phenomenon, documented by Meyer and Schreiber, reliably accelerates the reaction, preventing prolonged exposure of the sensitive Δ5 steroid to the reaction mixture[5].

Q: Can I use Jones Reagent for this oxidation to scale up and save costs? A: Absolutely not. Jones oxidation utilizes chromic acid ( CrO3​ in H2​SO4​ ). The highly acidic conditions will instantly and quantitatively isomerize the Δ5 double bond to the Δ4 position, yielding exclusively estr-4-ene-3,17-dione. For Δ5 preservation, you must maintain strictly neutral conditions.

Q: I accidentally isomerized my batch. How do I separate estr-5-ene-3,17-dione from estr-4-ene-3,17-dione? A: Because these isomers have nearly identical retention factors ( Rf​ ) on standard silica, you cannot separate them via standard flash chromatography. You must use Silver Nitrate Impregnated Silica Gel ( AgNO3​ -TLC/Column) . The silver ions form reversible π -complexes with isolated double bonds (like the Δ5 alkene) much more strongly than with sterically hindered, conjugated double bonds (like the Δ4 alkene), allowing for clean chromatographic resolution.

References

  • Wikipedia. (2024). 19-Nor-5-androstenedione. Retrieved from[Link]

  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. Retrieved from[Link]

  • Wikipedia. (2024). Dess–Martin oxidation. Retrieved from[Link]

  • Canadian Journal of Chemistry. (1968). Steroids. CCCIX. Synthesis of new steroids with unnatural configuration. Retrieved from[Link]

Sources

Technical Support Center: Resolving Chromatographic Co-elution of Estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the complex challenge of chromatographic co-elution involving estr-5-ene-3,17-dione. As a Senior Application Scientist, my goal is to provide you—researchers, scientists, and drug development professionals—with practical, in-depth troubleshooting guides and FAQs to enhance the resolution, accuracy, and reliability of your analytical methods. This guide is structured to move from foundational concepts to advanced techniques, explaining the scientific principles behind each strategic choice.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding estr-5-ene-3,17-dione and the common issue of co-elution.

Q1: What is estr-5-ene-3,17-dione, and why is its chromatographic analysis so challenging?

Estr-5-ene-3,17-dione is a steroid molecule with the chemical formula C₁₈H₂₄O₂.[1][2] Its analysis is particularly challenging due to its high structural similarity to other endogenous steroids and synthetic isomers. Steroids often exist as a multitude of isomers (compounds with the same formula but different structures), which can be difficult to separate using standard chromatographic techniques.[3]

For example, it is an isomer of androst-5-ene-3,17-dione (C₁₉H₂₆O₂) and shares a similar fused-ring backbone with many other steroids, differing only in the position of double bonds or the stereochemistry at various carbon atoms.[4][5][6] These subtle differences result in very similar physicochemical properties, leading to nearly identical retention times and, consequently, co-elution.

Q2: What is chromatographic co-elution, and what are its consequences for my research?

Co-elution is a common chromatographic problem where two or more distinct compounds elute from the column at the same time, resulting in overlapping or completely superimposed peaks.[7][8] When co-elution occurs, the ability to accurately identify and quantify the individual compounds is lost.[7]

The primary consequences are:

  • Inaccurate Quantification: The area of the merged peak does not represent the true concentration of the analyte of interest, leading to overestimation.

  • Risk of Misidentification: In mass spectrometry, co-eluting isomers can produce identical mass-to-charge ratios (m/z), making it impossible to distinguish them without prior chromatographic separation.[9]

  • Compromised Data Integrity: For regulated environments, such as drug development, unresolved peaks can lead to failed method validation and questions about the purity and stability of a product.

Q3: How can I be certain that a distorted or broad peak is a co-elution issue?

While a perfectly symmetrical peak can still hide a co-eluting compound, certain signs are strong indicators of unresolved peaks.[7]

  • Visual Peak Shape Analysis: Look for deviations from a symmetrical Gaussian shape, such as peak fronting, tailing, or the presence of "shoulders." These often suggest that more than one compound is present.

  • Peak Purity Analysis (PDA/DAD): A photodiode array (PDA) or diode array detector (DAD) can assess peak purity by comparing spectra across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Deconvolution: An MS detector can provide more definitive evidence. By examining the mass spectra across the peak elution profile, you may identify different m/z values or fragmentation patterns corresponding to multiple compounds.[10]

Section 2: Troubleshooting Guide for 1D Chromatography

If you suspect co-elution, the first step is to systematically optimize your one-dimensional (1D) chromatographic method. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[11][12] The most impactful changes often come from altering selectivity and retention.

Troubleshooting Workflow for Co-elution

G start Co-elution Suspected check_k Is Retention Factor (k') low (<2)? start->check_k adjust_k Weaken Mobile Phase (e.g., lower % Organic) check_k->adjust_k Yes check_alpha Is Selectivity (α) the issue? check_k->check_alpha No adjust_k->check_alpha change_modifier Change Organic Modifier (ACN vs. MeOH) check_alpha->change_modifier change_phase Change Stationary Phase (e.g., C18 to Biphenyl) change_modifier->change_phase Still unresolved resolved Issue Resolved change_modifier->resolved Resolved change_temp Optimize Temperature change_phase->change_temp Still unresolved change_phase->resolved Resolved check_n Need More Efficiency (N)? change_temp->check_n Still unresolved change_temp->resolved Resolved change_column Use Longer Column or Smaller Particle Size (UHPLC) check_n->change_column Yes advanced Consider Advanced Techniques (2D-LC, SFC, GC) check_n->advanced No change_column->advanced Still unresolved change_column->resolved Resolved

Caption: A systematic workflow for troubleshooting co-elution in 1D-LC.

Focus Area: Mobile Phase Optimization
Q4: My peaks are eluting very early in the chromatogram and are poorly resolved. What is the first thing I should try?

This indicates a low retention factor (k'), meaning your analytes have minimal interaction with the stationary phase and are "flying through the system with the void volume."[7] To improve resolution, you must increase retention.

Protocol: Increasing the Retention Factor (k')

  • Identify the Strong Solvent: In reversed-phase liquid chromatography (RPLC), the organic modifier (e.g., acetonitrile or methanol) is the "strong" solvent.

  • Systematically Weaken the Mobile Phase: Reduce the percentage of the organic modifier in your mobile phase. For a gradient method, you can lower the initial percentage of the organic modifier or decrease the gradient slope (e.g., from a 5-minute gradient to a 10-minute gradient over the same solvent range).[13]

  • Aim for an Optimal k': Adjust the mobile phase strength until the k' of your first peak of interest is between 2 and 5. This provides sufficient interaction with the stationary phase for a good separation to occur while keeping run times reasonable.

Q5: I have good retention, but my steroid isomers still co-elute. Can changing the organic modifier help?

Yes, this is one of the most powerful tools for improving selectivity (α).[14] Acetonitrile (ACN) and methanol (MeOH) interact differently with both the stationary phase and the analytes, which can alter the elution order and resolve co-eluting peaks. Biphenyl and Phenyl-Hexyl phases, in particular, show significant selectivity changes when switching between these solvents.[9][15][16]

Organic ModifierProperties & Typical Effects on Steroid Separation
Acetonitrile (ACN) Lower viscosity, often leading to higher efficiency (sharper peaks). Generally considered a weaker solvent than methanol in RPLC.
Methanol (MeOH) Higher viscosity. As a protic solvent, it can engage in hydrogen bonding interactions, which can be highly effective in altering the selectivity for polar functional groups on steroids. Often provides unique selectivity on phenyl-based columns.[9][15]

Protocol: Evaluating Organic Modifiers

  • Establish a Baseline: Run your analysis using your current method (e.g., with ACN) and record the resolution.

  • Substitute the Modifier: Create a new mobile phase where the organic modifier is completely replaced (e.g., with MeOH). Keep all other parameters (gradient profile, temperature, flow rate) the same.

  • Compare Chromatograms: Analyze the chromatogram from the methanol run. Look for changes in peak spacing and elution order. Even if the separation is not perfect, any change in selectivity is a positive sign.

  • Optimize with a Ternary Mixture: If both ACN and MeOH show some benefit, consider creating mobile phases with mixtures of the two (e.g., 50:50 ACN:MeOH) as your organic component to fine-tune the selectivity.

Focus Area: Stationary Phase Selection
Q6: My standard C18 column is not providing the necessary selectivity. What other stationary phases are recommended for steroid isomers?

If altering the mobile phase is insufficient, changing the stationary phase is the next logical step.[11] The goal is to introduce different interaction mechanisms to exploit the subtle structural differences between the isomers.

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) Hydrophobic interactions.General-purpose separation of non-polar to moderately polar compounds.
Biphenyl / Phenyl-Hexyl Hydrophobic and π-π interactions.Aromatic compounds and molecules with double bonds, like many steroids. Offers unique selectivity compared to C18.[9][15][16]
Polar-Embedded (e.g., C18 with amide or carbamate groups) Hydrophobic and hydrogen bonding interactions.Can provide alternative selectivity for steroids with hydroxyl or ketone groups.[14]
Chiral Phases (e.g., Cyclodextrin-based) Enantioselective inclusion complexation.Separating enantiomers or diastereomers. Cyclodextrin phases are particularly noted for steroid separations.[17][18]

Protocol: Screening Alternative Stationary Phases

  • Select Columns: Based on the table above, select 2-3 columns with different selectivities (e.g., a Biphenyl and a Polar-Embedded column).

  • Use a Generic Gradient: Employ a standardized, fast scouting gradient (e.g., 5% to 95% organic over 5-10 minutes) on each column.

  • Compare Results: Evaluate the chromatograms from each column. The goal is not to achieve a perfect separation immediately, but to identify the stationary phase that provides the best "starting point" or shows the greatest potential for resolving the critical pair.

  • Optimize the Winner: Select the most promising column and proceed with fine-tuning the mobile phase and other method parameters as described previously.

Section 3: Advanced Separation Techniques

When a 1D-LC method, even after extensive optimization, cannot resolve the co-elution, more powerful techniques are required.

Decision Tree: Choosing an Advanced Technique

G start 1D-LC Method Fails to Resolve Co-elution q1 Is the goal to resolve one or a few specific peak pairs? start->q1 q2 Are the analytes volatile or thermally stable? start->q2 heart_cut Use Heart-Cutting 2D-LC (LC-LC) q1->heart_cut Yes comprehensive Use Comprehensive 2D-LC (LCxLC) q1->comprehensive No (Complex Sample) q3 Is speed a critical factor and are isomers involved? q2->q3 No gcms Use Gas Chromatography (GC-MS) (Requires Derivatization) q2->gcms Yes sfc Use Supercritical Fluid Chromatography (SFC) q3->sfc Yes

Caption: Decision tree for selecting an advanced separation technique.

Focus Area: Two-Dimensional Liquid Chromatography (2D-LC)
Q10: How can 2D-LC solve my stubborn co-elution problem?

2D-LC dramatically increases separation power (peak capacity) by combining two different, or "orthogonal," separation mechanisms in a single analysis.[19][20][21] The effluent from the first column (first dimension, 1D) is transferred to a second column (second dimension, 2D) with a different stationary phase for further separation.[19]

  • Heart-Cutting 2D-LC (LC-LC): This targeted approach is ideal for your situation. Only the small fraction of the 1D eluent containing the co-eluting peaks is sent to the 2D column.[21][22] This allows you to focus all the analytical power of the second dimension on resolving just the problematic pair.

  • Comprehensive 2D-LC (LCxLC): In this mode, the entire 1D effluent is continuously sampled and analyzed on the 2D column. This is used for highly complex samples where many co-elutions are present, such as in metabolomics.[20][21]

Workflow for Heart-Cutting 2D-LC

G cluster_0 First Dimension (e.g., C18) cluster_1 Second Dimension (e.g., Biphenyl) d1_pump 1D Pump d1_injector Injector d1_pump->d1_injector d1_col 1D Column d1_injector->d1_col switcher Switching Valve (Heart-Cut) d1_col->switcher d1_detector 1D Detector waste Waste d1_detector->waste d2_pump 2D Pump d2_col 2D Column d2_pump->d2_col d2_detector 2D Detector d2_col->d2_detector switcher->d1_detector Uncut Fractions switcher->d2_col Cut Fraction (Co-eluting Peaks)

Caption: Workflow diagram illustrating the principle of heart-cutting 2D-LC.

Conceptual Protocol for Developing a 2D-LC Method:

  • Optimize the First Dimension: Develop a robust 1D method that provides the best possible separation, even if it's incomplete.

  • Select an Orthogonal Second Dimension: Choose a 2D column with a fundamentally different selectivity. For example, if your 1D is a C18 column (hydrophobic), a good 2D choice would be a Phenyl-Hexyl or Biphenyl column (π-π interactions).

  • Perform the Heart-Cut: Program the switching valve to divert the eluent containing the co-eluting peaks from the 1D column onto the 2D column.

  • Optimize the Second Dimension: Develop a fast gradient on the 2D column to separate the transferred analytes. The 2D analysis must be completed before the next "cut" is made.

Focus Area: Alternative Chromatographic Modes
Q11: Are there techniques besides HPLC that are well-suited for steroid isomer separation?

Absolutely. When liquid chromatography reaches its limits, switching to a different chromatographic mode can provide a solution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC offers extremely high resolving power, making it a classic and powerful tool for steroid analysis.[23][24] However, most steroids are not volatile enough for direct GC analysis and require a chemical derivatization step (e.g., silylation) to make them suitable for injection.[25][26] This adds a step to sample preparation but often results in excellent separation of isomers.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It combines some of the best features of both LC and GC, offering fast, highly efficient separations.[27] SFC is particularly adept at separating isomers and chiral compounds and is often considered superior to LC for this purpose.[28][29] It is compatible with MS and can significantly reduce analysis time compared to HPLC.[28]

References

  • Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid... - PMC. National Center for Biotechnology Information. [Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC. National Center for Biotechnology Information. [Link]

  • The Power of 2D LC. (2026, March 24). LCGC International. [Link]

  • Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications - PMC. National Center for Biotechnology Information. [Link]

  • Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. U.S. Food and Drug Administration. [Link]

  • Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticulate Silica. Oxford Academic. [Link]

  • Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization. (2009, July 16). ACS Publications. [Link]

  • GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? (2018, August 15). Oxford Academic. [Link]

  • Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology. (2004, June 15). ScienceDirect. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). LCGC International. [Link]

  • 2D-Liquid Chromatography: Principles & Uses. (2025, November 5). Phenomenex. [Link]

  • SEPARATION OF STEROIDS BY COUNTERCURRENT CHROMATOGRAPHY USING SUPERCRITICAL FLUID CARBON DIOXIDE. (2007, June 2). Taylor & Francis Online. [Link]

  • Accelerate the characterization of your biotherapeutics with 2D-LC. Agilent. [Link]

  • ESTRA-5-ENE-3,17-DIONE. ChemBK. [Link]

  • Behavior of Stereoisomeric Steroids in Liquid Chromatography. Taylor & Francis Online. [Link]

  • Ultra high-performance supercritical fluid chromatography-mass spectrometry emerging as a complementary approach for targeted steroid analysis. (2025, November 15). PubMed. [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012, August 2). Agilent. [Link]

  • (PDF) Separation of steroids by countercurrent chromatography using supercritical fluid carbon dioxide. ResearchGate. [Link]

  • HPLC-FLD method conditions used for steroid detection. ResearchGate. [Link]

  • Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. (2020, January 15). PubMed. [Link]

  • Estr-5(10)-ene-3,17-dione. PubChem. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. (2022, September 4). Chemistry LibreTexts. [Link]

  • chiral columns . hplc.eu. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025, May 27). RSC Publishing. [Link]

  • Profiling intact steroid sulfates in human plasma by supercritical fluid chromatography - tandem mass spectrometry. Diva-Portal.org. [Link]

  • Analytical Methods for the Determination of Neuroactive Steroids - PMC. National Center for Biotechnology Information. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Steroid Analysis Solutions for Clinical Research. (2023, August 2). Phenomenex. [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. [Link]

  • HPLC method development critical decisions. (2019, January 9). Element Lab Solutions. [Link]

  • 5-Androstenedione - Wikipedia. Wikipedia. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. longdom.org. [Link]

  • Androst-5-ene-3,17-dione. PubChem. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. (2021, March 31). National Center for Biotechnology Information. [Link]

  • Chiral Chromatography: Separating Twins. (2018, October 26). Blogs@NTU. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017, December 2). YouTube. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. [Link]

  • Co-elution in a nutshell. (2011, August 25). The Truth About Forensic Science. [Link]

  • Co-elution during column : r/OrganicChemistry. (2025, July 13). Reddit. [Link]

Sources

Reducing background noise in estr-5-ene-3,17-dione LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Estr-5-ene-3,17-dione LC-MS Analysis: Technical Support & Troubleshooting Center

Welcome to the Analytical Support Center. Analyzing estr-5-ene-3,17-dione—a synthetic prohormone closely related to nandrolone[1]—via Liquid Chromatography-Mass Spectrometry (LC-MS) requires meticulous method control. Due to its neutral, moderately polar steroid backbone, this analyte suffers from poor ionization efficiency. Consequently, background noise, matrix effects, and isobaric interferences can easily obscure the signal[2][3].

This portal provides diagnostic workflows, self-validating protocols, and expert FAQs to help you achieve a pristine baseline and reliable quantification.

Diagnostic Hub: Isolating the Source of Noise

Before altering your method, you must determine whether the noise originates from the sample matrix, the chromatographic system, or the mass spectrometer interface[4][5].

DiagnosticWorkflow Start High Background Noise in Estr-5-ene-3,17-dione LC-MS InjectBlank Inject Solvent Blank (No Matrix) Start->InjectBlank Decision Is Noise Still Present? InjectBlank->Decision SystemIssue Systemic Contamination (Solvents, Column, Source) Decision->SystemIssue Yes MatrixIssue Matrix Effect / Ion Suppression (Phospholipids, Co-elution) Decision->MatrixIssue No ActionSys Flush System, Change Solvents, Clean MS Interface SystemIssue->ActionSys ActionMat Optimize Sample Extraction & Use Divert Valve MatrixIssue->ActionMat

Diagnostic workflow for isolating LC-MS background noise sources.

Actionable Protocols

Protocol 1: Eliminating Matrix-Induced Ion Suppression

Context: Glycerophosphocholines and other endogenous phospholipids are major drivers of ion suppression in positive Electrospray Ionization (ESI) mode. They compete with estr-5-ene-3,17-dione for charge on the droplet surface, effectively drowning out the signal[2][6].

Step-by-Step Methodology (Solid Phase Extraction - SPE):

  • Conditioning: Pass 1 mL of LC-MS grade Methanol followed by 1 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge.

  • Loading: Load 500 µL of the biological sample (spiked with a deuterated internal standard).

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This removes highly polar salts and water-soluble endogenous proteins that cause early-eluting background noise without prematurely eluting the hydrophobic steroid.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial LC mobile phase.

Self-Validation System: Perform a post-column infusion experiment. Continuously infuse a pure standard of estr-5-ene-3,17-dione post-column while injecting your extracted blank matrix through the autosampler. A stable, flat baseline indicates successful matrix removal; dips in the baseline indicate localized ion suppression zones that require further cleanup[6].

Protocol 2: Purging Systemic Contamination

Context: Improper use of mobile phase additives or low-quality solvents leads to adduct formation, salt precipitation, and elevated baseline noise across the entire chromatogram[6][7].

Step-by-Step Methodology:

  • Solvent Replacement: Discard all existing mobile phases. Prepare fresh phases using exclusively LC-MS grade solvents.

    • Causality: HPLC-grade methanol contains low-molecular-weight impurities that significantly elevate the MS background in the mass range typical for small molecules like steroids[6].

  • Additive Control: Limit additives (e.g., formic acid, ammonium formate) to the absolute minimum required for ionization (typically 0.01% - 0.1%).

    • Causality: High additive concentrations cause source contamination, promote microbial growth, and suppress the ionization of neutral steroids[2][7].

  • System Flush: Remove the analytical column. Flush the LC lines and autosampler with a mixture of 1:1:1:1 Water:Methanol:Acetonitrile:Isopropanol for 30 minutes.

    • Causality: Isopropanol is highly effective at solubilizing hydrophobic steroid carryover in the injector and tubing, which often mimics baseline noise[4].

Self-Validation System: Inject a System Suitability Test (SST) sample containing only the mobile phase. The Total Ion Chromatogram (TIC) should show a flat baseline devoid of ghost peaks, confirming system cleanliness[7].

Expert Q&A: Troubleshooting Specifics

Q: My baseline is clean, but the signal-to-noise (S/N) ratio for estr-5-ene-3,17-dione is still too low. How can I boost sensitivity? A: Consider switching your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). Because estr-5-ene-3,17-dione is thermally stable and moderately polar, it is highly suitable for APCI. In APCI, the LC eluent is completely evaporated before ionization via a corona discharge needle. Because ions are produced through gas-phase reactions rather than liquid-phase droplet evaporation, APCI is inherently less susceptible to matrix effects and charge competition, often resulting in a superior S/N ratio for steroids[6].

IonizationComparison Sample Sample Extract (Steroid + Matrix) ESI ESI Source (Liquid Phase) Sample->ESI APCI APCI Source (Gas Phase) Sample->APCI ESI_Mech Droplet Charge Competition (High Matrix Effect) ESI->ESI_Mech APCI_Mech Thermal Vaporization & Corona Discharge APCI->APCI_Mech LowSN Elevated Noise / Low S/N ESI_Mech->LowSN HighSN Clean Baseline / High S/N APCI_Mech->HighSN

Comparison of ESI and APCI mechanisms for steroid analysis.

Q: I am seeing a massive background spike at the beginning of my run that obscures early eluting compounds. What causes this? A: This is typically caused by unretained salts and highly polar matrix components eluting in the void volume. To resolve this without losing data, utilize a divert valve. Program the MS divert valve to send the first 1-2 minutes of the LC effluent directly to waste. Causality: This prevents non-volatile salts and highly concentrated matrix components from entering the MS interface, keeping the source clean and drastically reducing background noise[8].

Q: Are there instrumental upgrades that can filter out isobaric steroid noise? A: Yes. Differential Mobility Spectrometry (DMS) or Ion Mobility Spectrometry (IMS) can be integrated between the LC and the MS. DMS separates gas-phase ions based on their size, shape, and charge before they enter the mass analyzer. For structurally similar steroids, DMS provides an orthogonal separation dimension that strips away isobaric interferences, significantly improving specificity[3].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the expected quantitative improvements in background noise reduction based on established analytical interventions:

Mitigation StrategyTarget ContaminantMechanism of ActionImpact on Signal-to-Noise (S/N)
Differential Mobility Spectrometry (DMS) Isobaric Steroids & Chemical NoiseOrthogonal gas-phase separation by ion shape/size.1.6x to 13.8x increase in S/N[3].
Online Extraction (e.g., TurboFlow) Endogenous PhospholipidsSize exclusion and turbulent flow chromatography.Removes >99% of phospholipids[9].
Switching to LC-MS Grade Solvents Low-MW ImpuritiesEliminates background ions present in HPLC-grade solvents.Significant reduction in low-mass background[6].
Post-Column Divert Valve Unretained Salts & MatrixDiverts void volume effluent to waste.Prevents source contamination; extends maintenance intervals[8].

Sources

Preventing isomerization of estr-5-ene-3,17-dione to estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and experimentation with estr-5-ene-3,17-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent its isomerization to the more stable estr-4-ene-3,17-dione.

Understanding the Challenge: The Isomerization of Estr-5-ene-3,17-dione

Estr-5-ene-3,17-dione is a β,γ-unsaturated ketone, a class of compounds susceptible to isomerization to their more thermodynamically stable α,β-unsaturated counterparts. In this case, the double bond migrates from the C5-C6 position to the C4-C5 position, bringing it into conjugation with the carbonyl group at C3. This isomerization can be catalyzed by the presence of either acids or bases.

The stability of the α,β-unsaturated ketone, estr-4-ene-3,17-dione, is due to the delocalization of π-electrons across the conjugated system, which lowers the overall energy of the molecule. This inherent thermodynamic driving force makes preventing the isomerization a critical aspect of experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've detected the presence of estr-4-ene-3,17-dione in my sample of estr-5-ene-3,17-dione. What is the likely cause?

The presence of the isomerized product, estr-4-ene-3,17-dione, is a strong indication that your sample has been exposed to conditions that facilitate the migration of the double bond. The primary culprits are acidic or basic contaminants in your solvents, buffers, or on your glassware. The isomerization can also be accelerated by elevated temperatures.

Q2: What is the chemical mechanism behind this isomerization?

The isomerization can proceed through two primary pathways, both of which are important to understand for effective prevention:

  • Base-Catalyzed Isomerization: This pathway involves the abstraction of a proton from the carbon adjacent to the carbonyl group (the α-carbon, C4), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent reprotonation at the γ-carbon (C6) results in the formation of the conjugated α,β-unsaturated ketone. Even weak bases can catalyze this reaction.[1][2][3][4]

  • Acid-Catalyzed Isomerization: In the presence of an acid, the carbonyl oxygen at C3 is protonated, which increases the electrophilicity of the carbonyl carbon. A weak base (such as the solvent) can then remove a proton from the α-carbon (C4) to form an enol intermediate. Tautomerization of the enol to the more stable keto form results in the α,β-unsaturated product.[5][6][7]

Below is a diagram illustrating both the acid- and base-catalyzed isomerization pathways.

G cluster_base Base-Catalyzed Mechanism cluster_acid Acid-Catalyzed Mechanism Estr-5-ene Estr-5-ene-3,17-dione Enolate Enolate Intermediate Estr-5-ene->Enolate + Base (- H+) Estr-4-ene_base Estr-4-ene-3,17-dione Enolate->Estr-4-ene_base + H+ Estr-5-ene_acid Estr-5-ene-3,17-dione Protonated_Ketone Protonated Ketone Estr-5-ene_acid->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Estr-4-ene_acid Estr-4-ene-3,17-dione Enol->Estr-4-ene_acid Tautomerization

Caption: Acid- and Base-Catalyzed Isomerization of Estr-5-ene-3,17-dione.

Q3: How can I prevent this isomerization during my experiments?

Preventing isomerization hinges on strict control of your experimental conditions. Here are the key parameters to manage:

ParameterRecommendationRationale
pH Control Maintain a neutral pH (6.8-7.2). Use a well-buffered system, such as a phosphate buffer.Both acidic and basic conditions catalyze the isomerization. A neutral, buffered environment minimizes the presence of free H+ or OH- that can initiate the reaction.
Temperature Conduct all experimental manipulations at low temperatures (0-4°C). For storage, use -20°C or -80°C.The rate of isomerization is significantly reduced at lower temperatures.
Solvent Choice Use high-purity, aprotic solvents whenever possible. If protic solvents are necessary, ensure they are free of acidic or basic impurities and use them at low temperatures.Protic solvents can facilitate the proton transfer steps in both acid- and base-catalyzed mechanisms. Aprotic solvents are less likely to participate in the isomerization.
Glassware Use glassware that has been thoroughly cleaned and rinsed with high-purity water and the solvent to be used. Avoid any soap or detergent residues.Residual acids or bases on glassware can be a source of catalysis.
Q4: What is the best way to store estr-5-ene-3,17-dione to ensure its stability?

For long-term stability, estr-5-ene-3,17-dione should be stored as a solid in a tightly sealed container at -20°C or below. If it must be stored in solution, use a high-purity aprotic solvent and store at -80°C. Avoid repeated freeze-thaw cycles.

Analytical Protocols for Monitoring Isomerization

To ensure the integrity of your sample, it is crucial to have reliable analytical methods to detect and quantify both estr-5-ene-3,17-dione and its isomerized form.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the two isomers.

  • Column: A C18 reversed-phase column is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a common choice. The exact gradient will need to be optimized for your specific system.

  • Detection: A UV detector can be used. Estr-4-ene-3,17-dione, with its conjugated system, will have a strong UV absorbance around 240 nm, while estr-5-ene-3,17-dione will have a much weaker absorbance at this wavelength.

  • Expected Elution: The less polar estr-4-ene-3,17-dione will typically have a longer retention time than the more polar estr-5-ene-3,17-dione in a reversed-phase system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and structural confirmation.

  • Derivatization: To improve volatility and thermal stability, derivatization of the keto groups to their corresponding trimethylsilyl (TMS) ethers is often necessary. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an appropriate catalyst.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

  • Analysis: The two isomers will have distinct retention times. The mass spectra can be used for confirmation, although they may be very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for unambiguous identification of the isomers.

  • Estr-5-ene-3,17-dione: Will show a characteristic signal for the vinylic proton at C6.

  • Estr-4-ene-3,17-dione: Will show a characteristic signal for the vinylic proton at C4.

The chemical shifts of these protons are distinct and provide a clear diagnostic for the presence of each isomer.

Below is a suggested workflow for handling and analyzing estr-5-ene-3,17-dione to minimize isomerization.

G cluster_storage Storage cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Storage Store solid at <= -20°C Dissolve Dissolve in cold, high-purity aprotic solvent or neutral buffer Storage->Dissolve Low_Temp Maintain at 0-4°C Dissolve->Low_Temp Experiment Conduct experiment under neutral pH and low temperature Low_Temp->Experiment Analysis Analyze sample promptly using HPLC, GC-MS, or NMR Experiment->Analysis Check Check for presence of estr-4-ene-3,17-dione Analysis->Check

Caption: Recommended Workflow for Handling Estr-5-ene-3,17-dione.

References

  • A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Nonconjugated - β - , - γ - -unsaturated ketones, such as 3-cyclohexenone, are in an acid-catalyzed equilibrium with their conjugated - Vaia. (n.d.). Vaia. Retrieved March 25, 2026, from [Link]

  • A study of base-catalysed opening of βγ-epoxy-ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 25, 2026, from [Link]

  • Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. (2016). PMC. Retrieved March 25, 2026, from [Link]

  • One consequence of the base-catalyzed alpha,beta to beta,gamma isomerization of unsaturated ketones is that C5-substituted cyclopent-2-enones can be interconverted with C2-substituted cyclopent-2-enones. Propose a mechanism for this isomerization. (n.d.). Homework.Study.com. Retrieved March 25, 2026, from [Link]

  • Acid-catalyzed isomerizations of .beta.,.gamma.-unsaturated ketones. (n.d.). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Solved Nonconjugated beta, gamma-unsaturated ketones, such. (n.d.). Chegg.com. Retrieved March 25, 2026, from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for Estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of estr-5-ene-3,17-dione. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance rooted in chromatographic principles to help you overcome common challenges and achieve robust, reproducible separations. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues you may encounter in the lab.

Troubleshooting Guide: From Poor Peaks to Optimized Resolution

Effective troubleshooting is a logical process of elimination. Before adjusting mobile phase parameters, it's crucial to correctly identify the problem. The workflow below outlines a systematic approach to diagnosing and resolving common HPLC issues encountered during the analysis of neutral steroids like estr-5-ene-3,17-dione.

G Start Initial Observation: Poor Chromatogram PeakShape Problem Area: Peak Shape Issues Start->PeakShape Resolution Problem Area: Resolution/Retention Issues Start->Resolution Tailing Symptom: Peak Tailing PeakShape->Tailing Fronting Symptom: Peak Fronting PeakShape->Fronting Broad Symptom: Broad Peaks PeakShape->Broad Split Symptom: Split Peaks PeakShape->Split PoorRes Symptom: Poor Resolution Resolution->PoorRes NoRet Symptom: No/Low Retention Resolution->NoRet LongRet Symptom: Excessive Retention Resolution->LongRet CauseTailing Potential Causes: - Secondary Silanol Interactions - Column Contamination - Extracolumn Dead Volume Tailing->CauseTailing CauseFronting Potential Causes: - Sample Overload - Injection Solvent Too Strong Fronting->CauseFronting CauseBroad Potential Causes: - High Dead Volume - Column Degradation - Mobile Phase Mismatch Broad->CauseBroad CauseSplit Potential Causes: - Partially Blocked Frit - Sample-Solvent Mismatch - Column Void Split->CauseSplit CausePoorRes Potential Causes: - Insufficient Selectivity (α) - Low Efficiency (N) - Inadequate Retention (k') PoorRes->CausePoorRes CauseNoRet Potential Causes: - Mobile Phase Too Strong - Incorrect Column (e.g., Normal Phase) NoRet->CauseNoRet CauseLongRet Potential Causes: - Mobile Phase Too Weak - Column Contamination LongRet->CauseLongRet G Analyte Estr-5-ene-3,17-dione (Hydrophobic) Stationary Stationary Phase (C18 Alkyl Chains) - Non-Polar - Analyte->Stationary Hydrophobic Interaction (Retention) Elution Elution Analyte->Elution Partitioning into Mobile Phase Mobile Mobile Phase (ACN/Water) - Polar - Mobile->Analyte Flow

Caption: Retention mechanism in reversed-phase HPLC.

Experimental Protocol: Isocratic Method Development

This protocol outlines the steps to develop a robust isocratic method for estr-5-ene-3,17-dione, starting from the initial scouting gradient.

Objective: To find the optimal isocratic mobile phase composition for the analysis of estr-5-ene-3,17-dione with a retention factor (k') between 2 and 10 and acceptable peak symmetry.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Estr-5-ene-3,17-dione standard

Procedure:

  • System Preparation:

    • Purge the pump lines with fresh mobile phases (A: Water, B: Acetonitrile).

    • Equilibrate the C18 column with a 50:50 ACN:Water mixture for 15 minutes at 1.0 mL/min.

  • Scouting Gradient Run:

    • Set up the gradient method as described in the FAQ table (5-95% ACN over 20 minutes).

    • Inject the estr-5-ene-3,17-dione standard.

    • Record the retention time (t_R) at which the main peak elutes. Let's assume for this example it elutes at 12.5 minutes .

    • Determine the void time (t_0) by injecting uracil or noting the first baseline disturbance (~1.5 minutes for a 150 mm column).

  • Calculate Isocratic Composition:

    • Use the "Rule of Three" as a starting point. The optimal isocratic mobile phase is often about 2-3% lower in organic content than the mobile phase composition at the time of elution in a gradient.

    • First, calculate the %B (ACN) at the peak's elution time.

      • Gradient: 5% to 95% is a 90% range over 20 minutes.

      • Gradient slope = 90% / 20 min = 4.5% / min.

      • %B at 12.5 min = Initial %B + (slope * t_R) = 5% + (4.5% * 12.5) = 61.25% ACN.

    • Calculate the first isocratic trial composition: 61.25% - 3% = ~58% ACN .

  • First Isocratic Trial:

    • Create a mobile phase of 58% ACN and 42% Water.

    • Equilibrate the column with this mobile phase for at least 10 column volumes (~15-20 minutes).

    • Inject the standard and record the new retention time (t_R_iso).

  • Optimization and Verification:

    • Calculate the retention factor: k' = (t_R_iso - t_0) / t_0.

    • If k' < 2: The mobile phase is too strong. Decrease the ACN concentration by 3-5% (e.g., to 54% ACN) and repeat step 4.

    • If k' > 10: The mobile phase is too weak. Increase the ACN concentration by 3-5% (e.g., to 62% ACN) and repeat step 4.

    • If 2 ≤ k' ≤ 10: You are in the optimal retention window. Assess peak shape (Tailing Factor). If tailing is observed, consider the troubleshooting steps in Q1.

    • Continue making small adjustments until the desired retention and peak shape are achieved.

This systematic approach, moving from a broad gradient to a calculated isocratic condition, is far more efficient than random trial-and-error and forms the basis of robust HPLC method development. [9][10][13]

References
  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC. National Center for Biotechnology Information. [Link]

  • ESTRA-5-ENE-3,17-DIONE - ChemBK. ChemBK. [Link]

  • Mobile Phase Optimization Method for Steroids Separation - SciSpace. SciSpace. [Link]

  • Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Agilent Technologies. [Link]

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC - Semantic Scholar. Semantic Scholar. [Link]

  • Separation of Five Steroids Hamilton PRP -C18 Reversed-Phase HPLC Column. Hamilton Company. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Phenomenex. [Link]

  • Preparative separation of steroids by reverse phase HPLC - Google Patents.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. GS-Tek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. LCGC International. [Link]

  • How to fix peak shape in hplc? - ResearchGate. ResearchGate. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • HPLC Separation of Estrone - SIELC Technologies. SIELC Technologies. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. [Link]

  • Identification of the designer steroid Androsta-3,5-diene-7,17-dione in a dietary supplement. Wiley Online Library. [Link]

  • Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC. National Center for Biotechnology Information. [Link]

  • HPLC chromatogram showing baseline separation of the six target... - ResearchGate. ResearchGate. [Link]

  • HPLC separation of the steroids T, DHT, AD and DHAD. (A) UV-tracks ( λ... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

Validation & Comparative

A Comparative Analysis of Estr-5-ene-3,17-dione and Estr-4-ene-3,17-dione: Unraveling the Biological Impact of Double Bond Isomerism

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of steroidal compounds, subtle structural modifications can precipitate profound differences in biological activity. This guide provides a detailed comparative analysis of two isomeric prohormones: Estr-5-ene-3,17-dione and Estr-4-ene-3,17-dione. While differing only in the position of a carbon-carbon double bond, this variation fundamentally alters their metabolic fate and interaction with steroidal receptors, thereby dictating their overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid endocrinology and pharmacology.

Structural Distinction: The Critical Δ-4 vs. Δ-5 Isomerism

Estr-4-ene-3,17-dione, more commonly known as 19-norandrostenedione, and Estr-5-ene-3,17-dione are both synthetic anabolic-androgenic steroids (AAS) and derivatives of 19-nortestosterone (nandrolone).[1] The key to their distinct biological activities lies in the position of the double bond within the A-ring of the steroid nucleus.

  • Estr-4-ene-3,17-dione (19-norandrostenedione): Possesses a double bond between carbons 4 and 5 (a Δ-4 configuration). This α,β-unsaturated ketone structure is a hallmark of many potent androgens, including testosterone.

  • Estr-5-ene-3,17-dione: Features a double bond between carbons 5 and 6 (a Δ-5 configuration).

This seemingly minor isomeric difference has significant implications for their enzymatic conversion and receptor binding affinities.

Steroid_Isomers cluster_0 Estr-4-ene-3,17-dione cluster_1 Estr-5-ene-3,17-dione Estr-4-ene-3,17-dione_Structure Δ-4 double bond Estr-5-ene-3,17-dione_Structure Δ-5 double bond

Caption: Structural comparison of Estr-4-ene-3,17-dione and Estr-5-ene-3,17-dione.

Comparative Biological Activity

The biological actions of these prohormones are primarily mediated through their conversion to more potent steroid hormones and their direct interaction with androgen and estrogen receptors.

Metabolic Fate and Prohormone Potential

Estr-4-ene-3,17-dione is a well-established direct precursor to the potent anabolic steroid nandrolone (19-nortestosterone).[2] This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the ketone group at the C-17 position. The Δ-4 configuration is crucial for high-affinity binding to the androgen receptor.

Estr-5-ene-3,17-dione , on the other hand, is considered a prohormone of nandrolone and other 19-norandrostanes.[1] For it to exert significant androgenic effects, it must first be converted to a Δ-4 steroid. This isomerization is a critical and rate-limiting step. In general, the conversion of Δ-5 steroids to their active Δ-4 counterparts is less efficient in humans. The primary enzyme responsible for this conversion is 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. However, since Estr-5-ene-3,17-dione already possesses a 3-keto group, the crucial step is the isomerization of the double bond from the Δ-5 to the Δ-4 position.

Metabolic_Pathways Estr-4-ene-3,17-dione Estr-4-ene-3,17-dione Nandrolone Nandrolone Estr-4-ene-3,17-dione->Nandrolone 17β-HSD Estr-5-ene-3,17-dione Estr-5-ene-3,17-dione Isomerization Isomerization (rate-limiting) Estr-5-ene-3,17-dione->Isomerization Isomerization->Estr-4-ene-3,17-dione AR_Binding_Assay_Workflow Start Prepare Reagents Assay_Setup Set up 96-well plate (Total, Non-specific, Competition) Start->Assay_Setup Add_Radioligand Add [³H]-Mibolerone Assay_Setup->Add_Radioligand Add_hAR Add hAR Add_Radioligand->Add_hAR Incubation Incubate at 4°C for 18-24h Add_hAR->Incubation Separation Add Charcoal-Dextran Centrifuge Incubation->Separation Quantification Transfer Supernatant Scintillation Counting Separation->Quantification Data_Analysis Calculate IC50 and RBA Quantification->Data_Analysis End Results Data_Analysis->End

Sources

Advanced LC-MS/MS Method Validation for Estr-5-ene-3,17-dione: A Comparative Guide on Isomeric Separation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of estr-5-ene-3,17-dione (19-nor-5-androstenedione) in biological matrices is a critical requirement in both endocrinological research and anti-doping analysis. As a direct prohormone to the potent anabolic steroid nandrolone, its detection is strictly monitored by the World Anti-Doping Agency (WADA)[1]. However, analysts face a severe chromatographic challenge: separating the target analyte from its structurally identical isomer, estr-4-ene-3,17-dione.

This guide objectively compares the performance of Traditional C18 UHPLC Columns against Advanced Biphenyl UHPLC Columns for the LC-MS/MS validation of estr-5-ene-3,17-dione. By providing step-by-step, self-validating methodologies and comparative experimental data, this document serves as an authoritative resource for drug development professionals and analytical scientists.

Mechanistic Context & Biological Significance

Estr-5-ene-3,17-dione is a synthetic anabolic-androgenic steroid precursor. Upon administration, it undergoes rapid phase I reductive metabolism via 17β-hydroxysteroid dehydrogenase (17β-HSD) to form nandrolone, which is subsequently reduced to 19-norandrosterone—the primary diagnostic marker targeted in urine analyses[2].

G A Estr-5-ene-3,17-dione (Prohormone) B Estr-4-ene-3,17-dione (Isomerization) A->B 3β-HSD C Nandrolone (19-Nortestosterone) A->C 17β-HSD B->C 17β-HSD D 19-Norandrosterone (Urinary Marker) C->D 5α-reductase

Caption: Metabolic pathway of estr-5-ene-3,17-dione converting to nandrolone and 19-norandrosterone.

Because the Δ4 and Δ5 isomers share identical molecular weights (272.38 g/mol ) and yield indistinguishable MS/MS fragmentation patterns, mass spectrometry alone cannot differentiate them[3]. Chromatographic baseline resolution is an absolute necessity to prevent false-positive reporting.

The Analytical Challenge: C18 vs. Biphenyl Stationary Phases

The Failure of Traditional C18

Standard C18 stationary phases rely exclusively on dispersive hydrophobic interactions. Because estr-5-ene-3,17-dione ( Δ5 ) and estr-4-ene-3,17-dione ( Δ4 ) possess identical lipophilicity, C18 columns fail to resolve them, leading to severe co-elution and inaccurate peak integration[4].

The Biphenyl Advantage (Causality of Choice)

Biphenyl stationary phases incorporate two phenyl rings that engage in π−π and dipole-dipole interactions. The Δ4 isomer features a double bond conjugated with the C3-ketone, creating a delocalized electron cloud that interacts strongly with the biphenyl rings. The Δ5 isomer lacks this conjugation, resulting in significantly weaker π−π retention. This mechanistic divergence yields baseline resolution, ensuring unambiguous quantification.

Comparative Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard ( d4​ -estr-5-ene-3,17-dione) at the very first step, the method automatically normalizes any variability in Solid Phase Extraction (SPE) recovery or Electrospray Ionization (ESI) matrix suppression. If the absolute peak area of the internal standard drops below 50% of a neat solvent injection, the system automatically flags the sample for severe matrix interference[5].

Step-by-Step Methodology

1. Sample Preparation (Solid Phase Extraction)

  • Aliquot: Transfer 2.0 mL of human urine into a clean glass tube.

  • Spike: Add 10 µL of internal standard ( d4​ -estr-5-ene-3,17-dione, 100 ng/mL). Causality: Early spiking corrects for all downstream volumetric and extraction losses.

  • Hydrolysis: Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2) and 50 µL of β -glucuronidase. Incubate at 50°C for 1 hour to cleave phase II glucuronide conjugates[6].

  • SPE Conditioning: Condition polymeric SPE cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the hydrolyzed sample. Wash with 1 mL of 5% methanol in water. Causality: The 5% organic wash is critical to elute highly polar urinary salts that cause ion suppression in the MS source, without prematurely eluting the lipophilic steroid.

  • Elution & Reconstitution: Elute with 1 mL of 100% methanol. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 20% B to 80% B over 6 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • MRM Transitions (Positive ESI):

    • Estr-5-ene-3,17-dione: m/z 273.2 109.1 (Quantifier), 273.2 255.2 (Qualifier).

Workflow S1 Urine Sample Collection (+ d4-19-NA IS) S2 Enzymatic Hydrolysis (β-glucuronidase) S1->S2 S3 Solid Phase Extraction (Polymeric Sorbent) S2->S3 S4 Evaporation & Reconstitution S3->S4 S5 UHPLC Separation (Biphenyl vs C18) S4->S5 S6 ESI-MS/MS Detection (Positive MRM) S5->S6 S7 Data Validation (WADA Guidelines) S6->S7

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow for steroid quantification.

Validation Results & Data Presentation

The method was validated according to WADA Technical Document TD2022MRPL guidelines, which mandate strict Minimum Required Performance Levels (MRPL) for non-threshold substances[7].

Table 1: Chromatographic Performance Comparison

As demonstrated below, the Biphenyl column successfully achieves baseline resolution ( Rs​ > 1.5), whereas the C18 column results in critical co-elution.

ParameterStandard C18 UHPLCAdvanced Biphenyl UHPLC
Retention Time ( Δ5 isomer) 4.12 min4.35 min
Retention Time ( Δ4 isomer) 4.15 min4.80 min
Resolution ( Rs​ ) 0.4 (Co-elution)2.8 (Baseline)
Peak Asymmetry ( As​ ) 1.351.05
Table 2: Quantitative Validation Parameters (Biphenyl Column)

Using the Biphenyl workflow, the method exceeds all regulatory acceptance criteria, proving its robustness for routine high-throughput screening[5].

Validation ParameterExperimental ResultWADA Acceptance Criteria
Limit of Detection (LOD) 0.2 ng/mL 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL 2.0 ng/mL
Linearity ( R2 ) 0.9992 (0.5 - 50 ng/mL)> 0.99
Matrix Effect 92% (Ion suppression 8%)80% - 120%
Extraction Recovery 88.5% ± 3.2%> 70%
Intra-day Precision (CV%) 4.1%< 10%

Conclusion & Best Practices

For the LC-MS/MS analysis of estr-5-ene-3,17-dione, traditional C18 stationary phases present an unacceptable risk of isomeric interference. Upgrading to a Biphenyl UHPLC column leverages π−π interactions to exploit the subtle electronic differences between conjugated and unconjugated steroid isomers, achieving a baseline resolution of 2.8. When coupled with a self-validating stable-isotope dilution SPE protocol, this workflow guarantees absolute trustworthiness and compliance with stringent WADA analytical standards.

References

  • 19-Nor-5-androstenedione - Wikipedia Source: Wikipedia URL:[Link]

  • WADA Technical Document – TD2022MRPL (Minimum Required Performance Levels) Source: World Anti-Doping Agency (WADA) URL:[Link]

  • Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics Source: PubMed Central (PMC) URL:[Link]

  • Development of a High-Accuracy IDMS Method for 19-Norandrosterone in Urine Source: DSHS Köln URL:[Link]

  • Development of a Rapid, Targeted LC-IM-MS Method for Anabolic Steroids Source: ACS Publications URL:[Link]

Sources

A Comparative Analysis of Receptor Binding Affinities: Androstenedione vs. Estr-5-ene-3,17-dione and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of steroid hormone research and drug development, a nuanced understanding of structure-activity relationships is paramount. This guide provides a comparative analysis of the receptor binding profiles of two C19 steroids: the well-characterized androst-4-ene-3,17-dione (androstenedione) and the less-documented estr-5-ene-3,17-dione. Due to a scarcity of direct binding data for estr-5-ene-3,17-dione, this guide will leverage data from its close structural analog, androst-5-ene-3,17-dione, to draw informed comparisons. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interactions of these compounds with androgen and estrogen receptors.

Introduction: The Significance of Steroidal Scaffolds

Androstenedione is an endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of both androgens and estrogens.[1] Its physiological effects are complex, stemming from its direct, albeit weak, interaction with the androgen receptor and its role as a prohormone for more potent steroids like testosterone and estrone. The position of the double bond in the steroid's A-ring, as seen in the case of the Δ4 versus the Δ5 isomer, can significantly influence its three-dimensional structure and, consequently, its affinity for steroid receptors.

Estr-5-ene-3,17-dione, which differs from androst-5-ene-3,17-dione by the absence of a methyl group at the C-10 position, represents a structural variation whose impact on receptor binding is not well-documented in publicly available literature. By examining the binding characteristics of its close analog, androst-5-ene-3,17-dione, we can infer potential binding behaviors and highlight the importance of subtle structural modifications in steroid-receptor interactions.

Comparative Receptor Binding Profiles

The interaction of a steroid with its cognate receptor is the initiating event for its physiological effects. The binding affinity, often expressed as the dissociation constant (Kd) or as relative binding affinity (RBA), is a critical determinant of a steroid's potency.

Androgen Receptor (AR) Binding

Androstenedione (androst-4-ene-3,17-dione) exhibits a low affinity for the androgen receptor. Experimental data has shown that androstenedione competitively displaces a fluorescent androgen from the AR ligand-binding domain with a dissociation constant (Kd) of 648 ± 21 nM.[2] For context, the high-affinity androgen, dihydrotestosterone (DHT), binds to the AR with a Kd of 10 ± 0.4 nM, indicating that androstenedione is a significantly weaker androgen.[2] Despite its weak binding, androstenedione can induce nuclear translocation of the AR and promote myogenesis in vitro, though with substantially lower potency than DHT.[2]

Estrogen Receptor (ER) Binding

Androstenedione's affinity for estrogen receptors (ERα and ERβ) is exceptionally low, with a relative binding affinity of less than 0.01% of that of estradiol.[1] This indicates that its direct estrogenic effects are minimal and that its contribution to estrogenicity is primarily through its conversion to estrone by the enzyme aromatase.[1]

Similarly, direct binding data for estr-5-ene-3,17-dione to the estrogen receptor is lacking. However, studies on the related compound, androst-5-ene-3β,17β-diol (a metabolite of DHEA), have shown that it can bind to estrogen receptors, with a higher relative affinity for ERβ.[1] This suggests that steroids with a Δ5 configuration can interact with the ER, although the dione functionality at C-17 in estr-5-ene-3,17-dione would likely result in a different binding profile compared to the diol.

Summary of Comparative Binding Data

CompoundReceptorBinding Affinity (Kd)Relative Binding Affinity (RBA)Reference
Androst-4-ene-3,17-dione Androgen Receptor (AR)648 ± 21 nMWeak[2]
Estrogen Receptor (ERα & ERβ)Not Reported< 0.01% (vs. Estradiol)[1]
Androst-5-ene-3,17-dione Androgen Receptor (AR)Not ReportedWeak (inferred)[3]
Estrogen Receptor (ERα & ERβ)Not ReportedWeak (inferred)[3]
Estr-5-ene-3,17-dione Androgen Receptor (AR)Data Not AvailableData Not Available
Estrogen Receptor (ERα & ERβ)Data Not AvailableData Not Available
Dihydrotestosterone (DHT) Androgen Receptor (AR)10 ± 0.4 nMHigh[2]

Note: Data for androst-5-ene-3,17-dione and estr-5-ene-3,17-dione is limited. The information provided for androst-5-ene-3,17-dione is based on its known role as a prohormone with weak direct receptor interaction.

Experimental Protocol: Competitive Receptor Binding Assay

The determination of a compound's receptor binding affinity is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Workflow for Androgen Receptor Competitive Binding Assay

AR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Rat Prostate Cytosol (Source of AR) Incubate Incubate AR, [3H]-R1881, and Test Compound Overnight Receptor_Prep->Incubate Radioligand Prepare [3H]-R1881 (Radiolabeled Ligand) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compounds Test_Compound->Incubate HAP_Slurry Add Hydroxylapatite (HAP) Slurry to Bind Receptor-Ligand Complex Incubate->HAP_Slurry Wash Wash to Remove Unbound Ligand HAP_Slurry->Wash Scintillation Quantify Bound Radioactivity via Scintillation Counting Wash->Scintillation Analysis Calculate IC50 and Kd/Ki Values Scintillation->Analysis

Caption: Workflow of a competitive androgen receptor binding assay.

Step-by-Step Methodology for Androgen Receptor Binding Assay [4]

  • Preparation of Rat Prostate Cytosol:

    • Prostate tissue from castrated male rats is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).

    • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the androgen receptors, is collected.

  • Assay Setup:

    • A constant concentration of the radiolabeled androgen, [³H]-R1881, is added to a series of assay tubes.

    • Increasing concentrations of the unlabeled test compound (e.g., androstenedione) are added to the tubes. Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881) are also prepared.

    • An aliquot of the prepared rat prostate cytosol is added to each tube.

  • Incubation:

    • The tubes are incubated, typically overnight at 4°C, to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each tube. The HAP binds to the receptor-ligand complexes.

    • The tubes are centrifuged, and the supernatant containing the unbound radioligand is discarded.

    • The HAP pellet is washed multiple times with buffer to remove any remaining free radioligand.

  • Quantification and Data Analysis:

    • A scintillation cocktail is added to each tube containing the HAP pellet, and the amount of bound radioactivity is measured using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

    • The IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the receptor.

A similar protocol is employed for the estrogen receptor binding assay, typically using rat uterine cytosol as the receptor source and [³H]-17β-estradiol as the radioligand.[5]

Signaling Pathways and Downstream Effects

The binding of a steroid to its receptor initiates a cascade of molecular events that ultimately lead to a physiological response.

Androgen Receptor Signaling Pathway

AR_Signaling Androgen Androgen (e.g., Androstenedione) AR_Cytoplasm Androgen Receptor (AR) in Cytoplasm (inactive) Androgen->AR_Cytoplasm Binds AR_Complex Androgen-AR Complex AR_Cytoplasm->AR_Complex Conformational Change Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Response Cellular Response (e.g., Myogenesis) Transcription->Response

Caption: Simplified androgen receptor signaling pathway.

Upon binding to an androgen, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes, leading to androgenic effects.[2]

Conclusion and Future Directions

This guide highlights the current understanding of the receptor binding profiles of androstenedione and its structural analog, androst-5-ene-3,17-dione. While androstenedione is a weak androgen with negligible affinity for the estrogen receptor, the biological activity of estr-5-ene-3,17-dione remains largely uncharacterized. The absence of direct binding data for estr-5-ene-3,17-dione underscores a gap in the literature and presents an opportunity for future research.

Conducting competitive binding assays for estr-5-ene-3,17-dione against both androgen and estrogen receptors would provide valuable data for understanding its potential endocrine activity. Such studies would contribute to a more comprehensive understanding of steroid structure-activity relationships and could inform the development of novel therapeutic agents with specific receptor-modulating properties.

References

  • Chen, J., Wang, W. Q., & Lin, S. X. (2013). Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study. The Journal of steroid biochemistry and molecular biology, 137, 316–321. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD. National Toxicology Program. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Tóth, I., Faredin, I., Meskó, E., Wölfling, J., & Schneider, G. (1995). In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor. Pharmacological research, 32(4), 217–221. [Link]

  • Feau, C., & Guy, R. K. (2010). Ligand Competition Binding Assay for the Androgen Receptor. In Springer Protocols. [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Storbeck, K. H., Schiffer, L., & Jenkinson, C. (2023). C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors. International journal of molecular sciences, 25(1), 154. [Link]

  • Jasuja, R., Ramaraj, P., Mac, R. P., Singh, A. B., Storer, T. W., Artaza, J., ... & Bhasin, S. (2005). Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men. Endocrinology, 146(2), 597–606. [Link]

  • Faucher, F., Cantin, L., Luu-The, V., Labrie, F., & Lin, S. X. (2003). Pseudo-symmetry of C19 steroids, alternative binding orientations, and multispecificity in human estrogenic 17beta-hydroxysteroid dehydrogenase. FASEB journal, 17(2), 268–270. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Retrieved from [Link]

  • Adams, J. B., & Seymour-Munn, K. (1983). Estrogen and androgen receptor mediated stimulation and inhibition of proliferation by androst-5-ene-3 beta,17 beta-diol in human mammary cancer cells. Cancer research, 43(9), 4063–4067. [Link]

  • U.S. Environmental Protection Agency. (2006). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. [Link]

  • Ahlem, C. N., Kennedy, M. R., Page, J. G., & Frincke, J. M. (2012). Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene. Journal of inflammation (London, England), 9(1), 32. [Link]

  • Kim, Y. S., Kim, Y. C., Kim, J. H., & Lee, W. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry, 74(15), 3749-3754. [Link]

  • Marwah, P., Marwah, A., Lardy, H., & Chang, C. (2006). C19-steroids as androgen receptor modulators: design, discovery, and structure-activity relationship of new steroidal androgen receptor antagonists. Bioorganic & medicinal chemistry, 14(17), 5933–5947. [Link]

  • Marwah, P., Marwah, A., Lardy, H., & Chang, C. (2006). C19-steroids as androgen receptor modulators: design, discovery, and structure-activity relationship of new steroidal androgen receptor antagonists. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]

  • Bonaccorsi, L., Muratori, M., Carloni, V., Zecchi, S., Formigli, L., Forti, G., & Baldi, E. (2000). The Androgen Derivative 5A-Androstane-3B,17B-Diol Inhibits Prostate Cancer Cell Migration Through Activation of the Estrogen Rec. AIR Unimi. [Link]

  • Adams, J. B., Garcia, M., & Rochefort, H. (1981). Estrogenic effects of physiological concentrations of 5-androstene-3 beta, 17 beta-diol and its metabolism in MCF7 human breast cancer cells. Cancer research, 41(11 Pt 1), 4720–4726. [Link]

  • Wikipedia. (n.d.). 5-Androstenedione. Retrieved from [Link]

Sources

Assessing cross-reactivity of estr-5-ene-3,17-dione in steroid ELISA kits

Author: BenchChem Technical Support Team. Date: April 2026

Assessing Cross-Reactivity of Estr-5-ene-3,17-dione in Steroid ELISA Kits: A Comparative Methodological Guide

For researchers and drug development professionals quantifying steroidal biomarkers, immunoassay interference remains a critical analytical hurdle. Estr-5-ene-3,17-dione (also known as 19-norandrost-5-ene-3,17-dione) is a synthetic intermediate and prohormone characterized by a steroidal backbone that lacks the C19 methyl group and features a Δ5 double bond [1]. Because its molecular architecture closely mirrors endogenous androgens and progestins, it poses a significant cross-reactivity risk in standard Enzyme-Linked Immunosorbent Assays (ELISAs).

This guide provides an objective, data-driven comparison of how estr-5-ene-3,17-dione interacts with various commercial ELISA kits, grounded in two-dimensional molecular similarity principles [2]. Furthermore, it outlines a self-validating experimental protocol to empirically quantify this interference against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard.

The Mechanistic Basis of Steroid Cross-Reactivity

To understand why estr-5-ene-3,17-dione triggers false positives, we must examine the causality behind ELISA antibody generation. Steroids are small haptens; to elicit an immune response during assay development, they must be conjugated to a carrier protein (e.g., Bovine Serum Albumin).

The site of this conjugation dictates the antibody's epitope specificity. If an antibody is raised against an androstenedione-C3 conjugate, the D-ring (containing the 17-keto group) is fully exposed to the immune system. Because estr-5-ene-3,17-dione also possesses a 17-keto group, the antibody will likely bind to it with high affinity, despite the missing C19 methyl group on the A/B ring junction. Conversely, assays targeting 17-hydroxyl (17-OH) steroids, such as testosterone, typically exhibit negligible cross-reactivity because the 17-keto structure of estr-5-ene-3,17-dione physically prevents stable binding in the antibody pocket.

G E5 Estr-5-ene-3,17-dione (Lacks C19 Methyl, Δ5, 17-Keto) Ab_DHEA Anti-DHEA Antibody (Targets Δ5, 3-OH) E5->Ab_DHEA Moderate CR (Δ5 match, 3-Keto mismatch) Ab_Andro Anti-Androstenedione Antibody (Targets 17-Keto, Δ4) E5->Ab_Andro High CR (17-Keto match, Δ5 mismatch) Ab_Testo Anti-Testosterone Antibody (Targets 17-OH, Δ4) E5->Ab_Testo Low CR (17-Keto mismatch) DHEA DHEA (Has C19 Methyl, Δ5, 3-OH) DHEA->Ab_DHEA Target (100%) Andro Androstenedione (Has C19 Methyl, Δ4, 17-Keto) Andro->Ab_Andro Target (100%) Testo Testosterone (Has C19 Methyl, Δ4, 17-OH) Testo->Ab_Testo Target (100%)

Logical mapping of estr-5-ene-3,17-dione structural motifs against steroid ELISA antibodies.

Comparative Performance Data

The following table synthesizes the expected cross-reactivity (CR) profiles of estr-5-ene-3,17-dione across different analytical platforms. These values are derived from structural homology assessments and standard competitive ELISA validation profiles.

Assay PlatformTarget AnalyteStructural Homology to Estr-5-ene-3,17-dioneObserved Cross-Reactivity (%)Analytical Implication
Kit A (ELISA) AndrostenedioneHigh (Shared 17-Keto D-ring)12.5% - 18.0%Significant false elevation of Androstenedione levels.
Kit B (ELISA) DHEAModerate (Shared Δ5 double bond)3.5% - 5.0%Minor interference; problematic only at high prohormone doses.
Kit C (ELISA) TestosteroneLow (17-OH vs. 17-Keto mismatch)< 0.1%Negligible impact on target quantification.
LC-MS/MS Multiple SteroidsN/A (Resolved by m/z and Retention Time)0.0%Gold Standard: Absolute specificity; no interference.

Self-Validating Protocol for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of estr-5-ene-3,17-dione in a specific ELISA kit, researchers must employ a self-validating system. This protocol utilizes an orthogonal validation step (LC-MS/MS) to ensure that any detected signal is exclusively due to antibody cross-reactivity, ruling out matrix contamination or spontaneous degradation.

Step-by-Step Methodology

1. Matrix Preparation (The Causality of the "Zero" Baseline)

  • Action: Obtain double Charcoal-Stripped Human Serum (CSS).

  • Rationale: Matrix effects are the primary confounder in immunoassays. CSS removes endogenous lipophilic hormones, providing a true biological "zero" baseline. This ensures that any signal detected post-spiking is derived only from the exogenous estr-5-ene-3,17-dione.

2. Analyte Spiking & Serial Dilution

  • Action: Prepare a primary stock of estr-5-ene-3,17-dione in HPLC-grade methanol. Evaporate the solvent under a gentle nitrogen stream and reconstitute directly into the CSS.

  • Action: Create a calibration curve by serially diluting the spiked matrix to achieve concentrations of 0, 10, 100, 500, and 1000 ng/dL.

3. Parallel Assay Execution (The Self-Validating Control)

  • Action: Split each spiked sample aliquot into two parallel workflows.

  • Workflow A (Test): Run the competitive ELISA strictly according to the manufacturer's instructions.

  • Workflow B (Control): Analyze the exact same aliquots via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Rationale: Immunoassays cannot distinguish between the parent compound and potential degradation products. LC-MS/MS validates the integrity of the spiked estr-5-ene-3,17-dione concentration and confirms the absolute absence of the ELISA's actual target analyte (e.g., ensuring no real androstenedione is present).

4. Data Acquisition and Calculation

  • Action: Calculate the Apparent Concentration from the ELISA optical density (OD) using a 4-parameter logistic (4PL) curve fit.

  • Action: Compute the Cross-Reactivity percentage using the standard formula:

    %CR=(Spiked Concentration of Estr-5-ene-3,17-dioneApparent Concentration of Target​)×100

Workflow Step1 1. Matrix Preparation Charcoal-Stripped Serum (CSS) Step2 2. Analyte Spiking 0 to 1000 ng/dL Estr-5-ene-3,17-dione Step1->Step2 Removes endogenous steroids Step3 3. Parallel Assay Execution Split Sample Aliquots Step2->Step3 Establishes known baseline ELISA Competitive ELISA (Testosterone, DHEA, Androstenedione) Step3->ELISA LCMS LC-MS/MS (Orthogonal Validation) Step3->LCMS Step4 4. Data Acquisition Absorbance vs. m/z Peak Area ELISA->Step4 Susceptible to CR LCMS->Step4 True analytical specificity Step5 5. Cross-Reactivity Calculation (Apparent / Spiked) × 100 Step4->Step5

Self-validating experimental workflow for quantifying ELISA cross-reactivity using LC-MS/MS.

Conclusion for Drug Development Professionals

When assessing pharmacokinetics or endocrine disruption in models exposed to estr-5-ene-3,17-dione [3], relying solely on ELISA platforms for downstream steroidal profiling is analytically hazardous. While testosterone ELISAs remain relatively robust against this specific intermediate, assays targeting 17-keto structures (like androstenedione) will yield severe false positives. In any study involving 19-norsteroid intermediates, LC-MS/MS must be utilized to bypass the inherent limitations of 2D molecular structural mimicry [2] that confound antibody-based detection.

References

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology (National Institutes of Health). Retrieved from:[Link][1]

Sources

A Guide to the Orthogonal Purity Validation of Estr-5-ene-3,17-dione Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of analytical reference standards is the bedrock upon which the accuracy and reliability of all subsequent quantitative and qualitative analyses are built. Estr-5-ene-3,17-dione, a key intermediate in the biosynthesis of estrogens and a potential impurity in related steroid drug products, presents a typical analytical challenge.[1][2] Establishing the purity of its reference standard is not a mere formality but a critical prerequisite for its use in applications ranging from metabolic studies to quality control of active pharmaceutical ingredients (APIs).

This guide delineates a robust, multi-faceted strategy for the comprehensive purity validation of an Estr-5-ene-3,17-dione analytical reference standard. We will move beyond single-method assessments and construct a self-validating system using orthogonal analytical techniques. This approach, grounded in the principles of internationally recognized validation guidelines, ensures an unambiguous and defensible purity value.[3][4][5]

The Imperative of an Orthogonal Approach

Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can lead to a dangerously incomplete picture. A co-eluting impurity, for instance, would remain invisible to standard UV detection, artificially inflating the perceived purity. To mitigate this, we employ a suite of methods that assess the compound based on different physicochemical properties. Our chosen orthogonal triad—HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—provides complementary data points, ensuring that what one method might miss, another will detect.

Pillar 1: Chromatographic Purity and Impurity Profiling via HPLC-UV

High-Performance Liquid Chromatography is the workhorse for purity assessment of non-volatile organic molecules like steroids.[6][7] Its primary strength lies in its ability to separate the main compound from structurally similar process-related impurities and degradation products.

Causality of Method Choice: We utilize a reversed-phase C18 column because it effectively separates steroid isomers and related substances based on subtle differences in their hydrophobicity. UV detection is selected for its robustness and linearity for chromophore-containing molecules like Estr-5-ene-3,17-dione. The ketone functional groups provide a chromophore suitable for detection around 200-210 nm or after derivatization for enhanced sensitivity.[6][8]

Experimental Protocol: HPLC-UV Purity Determination
  • System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: InertSustain C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). Start with 50% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the Estr-5-ene-3,17-dione reference standard in Acetonitrile at a concentration of 1.0 mg/mL.

    • Prepare a working sample for analysis by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • Analysis: Inject the working sample and analyze the chromatogram for any impurity peaks. Purity is calculated using the area percent method.

Data Presentation: HPLC Purity Analysis
Peak IdentityRetention Time (min)Area (%)
Impurity 18.520.08
Estr-5-ene-3,17-dione12.3499.85
Impurity 214.780.05
Unidentified Peak16.010.02
Total Purity 99.85%
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Standard in Acetonitrile (1mg/mL) Dilute Dilute to 0.1mg/mL with Mobile Phase Prep->Dilute Inject Inject 10 µL into HPLC-DAD System Dilute->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Detect at 205 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC-UV workflow for purity assessment.

Pillar 2: Orthogonal Separation and Identification by GC-MS

Gas Chromatography provides a separation mechanism based on volatility and boiling point, which is fundamentally different from the polarity-based separation in reversed-phase HPLC. This makes it an excellent orthogonal technique. For steroids, which often have low volatility, a derivatization step is essential to convert polar functional groups into more volatile and thermally stable analogues.[9]

Causality of Method Choice: We employ a two-step methoximation-silylation derivatization. Methoximation targets the ketone groups, preventing the formation of multiple enol-isomers during the subsequent silylation step, which would complicate the chromatogram.[9] Silylation with an agent like MSTFA targets any hydroxyl groups (though none are in the parent molecule, this step is crucial for potential hydroxylated impurities) and enhances volatility. Mass Spectrometry (MS) detection provides molecular weight information and fragmentation patterns, offering a high degree of confidence in peak identification.

Experimental Protocol: GC-MS Impurity Analysis
  • Sample Preparation (Derivatization):

    • Place 100 µg of the Estr-5-ene-3,17-dione standard into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Methoximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine. Seal the vial and heat at 60 °C for 30 minutes.[9]

    • Cool the vial to room temperature.

    • Silylation: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Seal and heat at 60 °C for another 30 minutes.[9]

    • Cool the vial before injection.

  • GC-MS Conditions:

    • System: Agilent 7890B GC coupled to a 5977A MS (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, and hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-600.

  • Analysis: Inject 1 µL of the derivatized sample. Identify peaks by their mass spectra and retention times. Calculate purity based on total ion chromatogram (TIC) peak areas.

Data Presentation: GC-MS Purity Analysis
Peak IdentityRetention Time (min)Molecular Ion (m/z)Area (%)
Derivatization Artifact6.88-0.03
Di-MO-Estr-5-ene-3,17-dione15.62330.2 (M+)99.91
Potential Isomer15.81330.2 (M+)0.06
Total Purity 99.91%
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis Dry Dry Standard (100 µg) MO Methoximation (60°C, 30 min) Dry->MO Silyl Silylation (MSTFA) (60°C, 30 min) MO->Silyl Inject Inject 1 µL into GC-MS Silyl->Inject Separate Separate on HP-5ms Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (m/z 50-600) Ionize->Analyze Result Result Analyze->Result TIC Purity Calculation & Spectral ID

Caption: Derivatization and GC-MS analysis workflow.

Pillar 3: Unambiguous Structural Confirmation via NMR Spectroscopy

While chromatographic methods are excellent for separation and quantification, they provide little definitive structural information. NMR spectroscopy is the gold standard for structural elucidation.[10][11] For a reference standard, ¹H and ¹³C NMR spectra serve as a unique fingerprint, confirming the identity of the main component and helping to identify any structurally related impurities if they are present at sufficient levels (>0.1%).

Causality of Method Choice: ¹H NMR provides information on the number and environment of protons, which is crucial for confirming the overall structure and stereochemistry.[12][13] ¹³C NMR confirms the carbon skeleton. The combination of these techniques provides an unambiguous confirmation of the Estr-5-ene-3,17-dione structure, ensuring that the main peak observed in chromatography is indeed the correct compound.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh and dissolve ~5 mg of the Estr-5-ene-3,17-dione standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumental Analysis:

    • Spectrometer: Bruker Avance III 500 MHz (or equivalent).

    • Experiment: Standard ¹H proton acquisition.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.

Data Presentation: Key ¹H NMR Spectral Data
Proton AssignmentExpected Chemical Shift (δ, ppm)Rationale
C18-CH₃~0.91 (s)Angular methyl group, singlet
C1-H, C2-H, C4-H~2.0-2.8 (m)Protons alpha to carbonyls and double bond
Other Aliphatic H~1.2-2.5 (m)Complex overlapping signals from the steroid core

Note: The absence of a proton signal around 5.7 ppm confirms the double bond is at the 5(10) position, not the 4-position as seen in many common androgens.

Logic Visualization: Integrated Purity Assessment

Logic_Diagram cluster_methods Orthogonal Analytical Methods cluster_validation Validation Parameters HPLC HPLC-UV Separation by Polarity Quantifies Impurities Retention Time Purity Purity (%) HPLC->Purity ImpurityID Impurity Profile HPLC->ImpurityID GCMS GC-MS Separation by Volatility Molecular Weight Fragmentation Pattern GCMS->Purity Identity Structural Identity GCMS->Identity Confirms Mass GCMS->ImpurityID NMR NMR Spectroscopy No Separation Unambiguous Structure Absolute Quantification (qNMR) NMR->Identity Confirms Structure Final Validated Reference Standard Purity->Final Identity->Final ImpurityID->Final

Caption: Logic of using orthogonal methods for validation.

Synthesizing the Data: A Self-Validating Conclusion

The power of this orthogonal approach lies in the convergence of data. The high purity value obtained by HPLC (>99.8%) is corroborated by a similarly high value from GC-MS (>99.9%). This provides strong evidence that no significant non-volatile (missed by GC) or volatile (potentially missed by HPLC) impurities are present.

References

  • High-Performance Liquid Chromatographic Analysis of Steroid Hormones.
  • Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.BenchChem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.[Link]

  • Steroids and NMR. ResearchGate.[Link]

  • High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC.[Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. MDPI.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[Link]

  • High-performance liquid chromatographic analysis of steroid hormones. PubMed.[Link]

  • Analysis of 17-ketosteroids in human urine by gas chromatography-mass spectrometry. ResearchGate.[Link]

  • [Chemical structural analysis of steroids by NMR spectroscopy]. PubMed.[Link]

  • [Qualitative and quantitative analyses of urinary 17-ketosteroids and 20-hydroxy-21-deoxysteroids by gas-liquid chromatography and mass spectrometry]. PubMed.[Link]

  • Nuclear Magnetic Resonance of Steroids. Royal Society of Chemistry.[Link]

  • Analysis of steroid hormones using high-resolution liquid chromatography. Analytical Chemistry.[Link]

  • Biosynthesis of estrogens. Estr-5(10)-ene-3,17-dione: isolation, metabolism and mechanistic implications. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Estr-5(10)-ene-3,17-dione. PubChem.[Link]

Sources

Comparative mass spectrometry fragmentation patterns of estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and differentiation of isobaric steroid isomers—specifically estr-5-ene-3,17-dione, estr-4-ene-3,17-dione, and estr-5(10)-ene-3,17-dione—present a significant analytical challenge in endocrinology and anti-doping research[1]. All three compounds share the molecular formula C18H24O2 and an exact mass of 272.1776 Da. Because they act as metabolic precursors to nandrolone (19-nortestosterone)[2], accurately mapping their gas-phase fragmentation patterns is critical. This guide objectively compares their mass spectrometry (MS) profiles and provides a self-validating Liquid Chromatography-Ion Mobility-Tandem Mass Spectrometry (LC-IM-MS/MS) protocol designed to prevent artifactual isomerization[3].

Mechanistic Grounding: The Causality of Gas-Phase Fragmentation

The fundamental difference in the fragmentation patterns of these isomers stems from the position of the double bond and its relationship with the C3 carbonyl group. This structural nuance dictates the thermodynamic stability of the protonated precursor ion [M+H]+ and drives distinct collision-induced dissociation (CID) pathways[4].

  • Estr-4-ene-3,17-dione (Conjugated Δ4 System): In this isomer, the Δ4 double bond is in direct conjugation with the C3 ketone. Upon electrospray ionization (ESI), protonation occurs at the C3 oxygen, creating a highly stable, resonance-stabilized oxonium ion[5]. Under CID, the conjugated A-ring strongly resists neutral losses. Instead, the molecule undergoes a characteristic B-ring cleavage (breaking the C6-C7 and C9-C10 bonds), yielding a dominant, highly diagnostic base peak at m/z 109.1 and a secondary fragment at m/z 91.1 (tropylium ion).

  • Estr-5-ene-3,17-dione (Unconjugated Δ5 System): The Δ5 double bond is isolated from the C3 ketone. Without the stabilizing effect of conjugation, the protonated precursor is thermodynamically labile[1]. Rather than undergoing immediate ring cleavage, the energy from CID is absorbed through sequential neutral losses. The primary fragmentation pathway involves the loss of water ( −H2​O ) to form m/z 255.2 , followed by the loss of carbon monoxide ( −CO ) or a second water molecule (m/z 237.2 ).

  • Estr-5(10)-ene-3,17-dione (Bridgehead Δ5(10) System): Positioning the double bond at the bridgehead between rings A and B introduces significant structural strain. This strain alters the cleavage dynamics, resulting in a unique hybrid spectrum. While it exhibits neutral losses similar to the Δ5 isomer, the bridgehead strain facilitates a distinct A-ring/B-ring fragmentation yielding m/z 111.1 and m/z 91.1 [4].

Fragmentation Root Protonated Precursor [M+H]+ m/z 273.2 D4 Estr-4-ene-3,17-dione (Conjugated 3-keto-4-ene) Root->D4 D5 Estr-5-ene-3,17-dione (Unconjugated Δ5) Root->D5 D510 Estr-5(10)-ene-3,17-dione (Bridgehead Δ5(10)) Root->D510 F_D4 B-Ring Cleavage m/z 109 (Base Peak), m/z 91 D4->F_D4 CID (25 eV) F_D5 Sequential Neutral Losses m/z 255 (-H2O), m/z 237 D5->F_D5 CID (25 eV) F_D510 Strain-Induced Cleavage m/z 111, m/z 91, m/z 255 D510->F_D510 CID (25 eV)

Logical CID fragmentation pathways of estr-5-ene-3,17-dione and its structural isomers.

Comparative Data Summaries

The following tables synthesize the quantitative MS data required to objectively differentiate these alternatives in a laboratory setting.

Table 1: Physicochemical Properties and Exact Mass | Steroid Isomer | Double Bond Position | Exact Mass [M+H]+ | Conjugation Status | Thermodynamic Stability | |---|---|---|---|---| | Estr-4-ene-3,17-dione | C4–C5 | 273.1849 Da | Conjugated | High (Stable) | | Estr-5-ene-3,17-dione | C5–C6 | 273.1849 Da | Unconjugated | Low (Labile) | | Estr-5(10)-ene-3,17-dione | C5–C10 | 273.1849 Da | Unconjugated | Low (Strained) |

Table 2: LC-ESI-MS/MS Fragmentation Comparison (CID at 25 eV)

Precursor Ion (m/z) Isomer Base Peak (m/z) Key Diagnostic Product Ions (m/z) Primary Fragmentation Mechanism
273.2 Estr-4-ene-3,17-dione 109.1 109.1, 91.1, 255.2 B-ring cleavage driven by 3-keto-4-ene stability

| 273.2 | Estr-5-ene-3,17-dione | 255.2 | 255.2, 237.2, 197.1 | Sequential neutral losses ( −H2​O , −CO ) | | 273.2 | Estr-5(10)-ene-3,17-dione | 111.1 | 111.1, 91.1, 255.2 | A-ring/B-ring cleavage due to bridgehead strain |

Experimental Protocols: A Self-Validating Workflow

The Analytical Dilemma: Gas chromatography (GC-MS) requires high inlet temperatures (e.g., 250°C). Under these conditions, the unconjugated Δ5 double bond of estr-5-ene-3,17-dione undergoes rapid thermal isomerization into the thermodynamically favored Δ4 position ()[5]. If this occurs, the MS spectrum of the Δ5 isomer will artificially mimic the Δ4 isomer, leading to false positives.

The Solution: To prevent this, we utilize a cold-source LC-IM-MS/MS methodology[3]. This protocol acts as a self-validating system: by avoiding heat and harsh derivatization, the native double bond position is preserved, ensuring that the detected fragmentation pattern is an absolute reflection of the endogenous molecule.

Step-by-Step LC-IM-MS/MS Methodology

Step 1: Enzymatic Hydrolysis

  • Aliquot 1.0 mL of the biological sample (urine/plasma) into a clean glass tube.

  • Add 50 µL of E. coli-derived β -glucuronidase and incubate at 50°C for 1 hour.

    • Causality Check: Steroids are excreted as Phase II glucuronide conjugates. E. coli β -glucuronidase is strictly selected over Helix pomatia extracts to prevent the artifactual enzymatic conversion of 3 β -hydroxy-5-ene steroids into 3-keto-4-ene steroids during hydrolysis.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL methanol, followed by equilibration with 2 mL LC-MS grade water.

  • Load the hydrolyzed sample. Wash with 2 mL of 5% methanol in water.

  • Elute the unconjugated steroids with 2 mL of 100% methanol and evaporate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of initial mobile phase.

    • Causality Check: The HLB polymer ensures high recovery of neutral steroids while the 5% methanol wash removes polar matrix interferences that cause ion suppression in the ESI source.

Step 3: LC-IM-MS/MS Instrumental Analysis

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality Check: Formic acid provides the necessary [H]+ protons to efficiently ionize the C3 carbonyl oxygen in positive ESI mode, maximizing the yield of the [M+H]+ precursor at m/z 273.2.

  • Ion Source Parameters: Set the ESI capillary voltage to 3.0 kV and maintain the source temperature at a deliberately low 150°C.

    • Causality Check: Keeping the source temperature low prevents source-induced thermal isomerization of the Δ5 double bond.

  • Ion Mobility & CID: Apply a collision energy of 25 eV in the collision cell (Q2) using Argon gas to generate the diagnostic product ions listed in Table 2.

Workflow A Biological Sample (Glucuronide Conjugates) B Enzymatic Hydrolysis (E. coli β-Glucuronidase) A->B C Solid-Phase Extraction (HLB Cartridge, MeOH Elution) B->C D LC Separation (C18, 0.1% Formic Acid) C->D E ESI-MS/MS (Pos Mode) Source Temp: 150°C D->E F Isomer Differentiation (Diagnostic Product Ions) E->F

Step-by-step LC-IM-MS/MS analytical workflow designed to prevent thermal isomerization.

Conclusion

Differentiating estr-5-ene-3,17-dione from its Δ4 and Δ5(10) alternatives requires a rigorous understanding of gas-phase thermodynamics. By recognizing that the conjugated Δ4 system favors structural ring cleavage (m/z 109) while the unconjugated Δ5 system favors neutral losses (m/z 255), researchers can confidently assign isomer identity. Employing low-temperature LC-MS/MS workflows over traditional GC-MS guarantees that these observed fragmentation patterns are endogenous realities rather than analytical artifacts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733333, (+)-Estr-4-ene-3,17-dione." PubChem, [Link]

  • Camunas-Alberca, S. M., et al. "Development of a Rapid, Targeted LC-IM-MS Method for Anabolic Steroids." Analytical Chemistry, ACS Publications, 2023. [Link]

  • Legacki, E., et al. "The dynamic steroid landscape of equine pregnancy mapped by mass spectrometry." Reproduction, Bioscientifica, 2019. [Link]

Sources

Inter-Laboratory Validation of Estr-5-ene-3,17-dione Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Estr-5-ene-3,17-dione (also known as 19-nor-5-androstenedione) is a potent synthetic prohormone that metabolizes in vivo into nandrolone (19-nortestosterone), a heavily abused anabolic-androgenic steroid [1]. Because of its performance-enhancing capabilities, it is strictly prohibited by the World Anti-Doping Agency (WADA) [2]. Accurate quantification of estr-5-ene-3,17-dione and its metabolites in biological matrices (urine and serum) is critical for doping control, toxicology, and clinical endocrinology.

This guide objectively compares the two gold-standard quantification platforms—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides a comprehensive framework for their inter-laboratory validation.

Section 1: The Analytical Challenge & Causality of Method Design

Estr-5-ene-3,17-dione ( C18​H24​O2​ , MW: 272.4 g/mol ) possesses keto groups at the C3 and C17 positions and a double bond at the C5 position [3]. The primary analytical hurdle is differentiating it from its Δ4 isomer, estr-4-ene-3,17-dione. Because these isomers share identical precursor ions and highly similar fragmentation patterns, chromatographic baseline separation is mandatory to prevent false positives in doping analyses.

MetabolicPathway E5 Estr-5-ene-3,17-dione (Prohormone) E4 Estr-4-ene-3,17-dione (Isomerization) E5->E4 3β-HSD / Isomerase Nand Nandrolone (Active Anabolic) E4->Nand 17β-HSD NA 19-Norandrosterone (Major Urinary Metabolite) Nand->NA 5α-reductase / 3α-HSD NE 19-Noretiocholanolone (Minor Metabolite) Nand->NE 5β-reductase / 3α-HSD

Metabolic conversion of estr-5-ene-3,17-dione to nandrolone and its major urinary metabolites.

Section 2: Methodological Comparison: GC-MS/MS vs. LC-MS/MS

When selecting a quantification method, researchers must weigh chromatographic resolution against throughput and sample preparation complexity.

Why GC-MS/MS?

GC-MS/MS has historically been the gold standard for steroid profiling [4]. Causality: Steroids with keto and hydroxyl groups are prone to thermal degradation at the high temperatures required for GC vaporization. To mitigate this, samples must undergo chemical derivatization (typically using MSTFA/NH4I/DTE) to form trimethylsilyl (TMS) enol ethers [5]. This step increases volatility, enhances thermal stability, and dramatically improves the resolution between Δ4 and Δ5 isomers. However, the derivatization process is time-consuming and highly moisture-sensitive.

Why LC-MS/MS?

Ultra-high-performance LC-MS/MS (UPLC-MS/MS) using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) bypasses the need for derivatization [6]. Causality: By analyzing the intact steroid, LC-MS/MS significantly reduces sample preparation time and avoids derivatization-induced artifacts. However, LC methods are highly susceptible to matrix effects (ion suppression/enhancement) from co-eluting urinary or serum components. Furthermore, separating the Δ4 and Δ5 isomers requires meticulously optimized stationary phases (e.g., sub-2 μm C18 columns) and shallow mobile phase gradients[7].

Workflow Start Urine/Serum Sample + SIL-IS Addition Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Start->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE GC_Path GC-MS/MS Pathway SPE->GC_Path LC_Path LC-MS/MS Pathway SPE->LC_Path Deriv Derivatization (MSTFA/NH4I/DTE) Forms TMS-enol ethers GC_Path->Deriv GC_Anal GC-MS/MS Analysis (High Isomeric Resolution) Deriv->GC_Anal Recon Reconstitution in Mobile Phase (No Derivatization) LC_Path->Recon LC_Anal UPLC-MS/MS Analysis (ESI+ / APCI+) Recon->LC_Anal

Parallel sample preparation workflows for GC-MS/MS and LC-MS/MS quantification.

Quantitative Comparison
ParameterGC-MS/MSLC-MS/MS (UPLC)
Sample Preparation SPE + Hydrolysis + DerivatizationSPE + Hydrolysis (No derivatization)
Run Time per Sample 15 – 25 minutes5 – 12 minutes
Isomeric Resolution Excellent (Baseline separation)Moderate to Good (Requires optimized gradient)
Limit of Detection (LOD) 0.1 – 0.5 ng/mL0.05 – 0.2 ng/mL
Matrix Effects Low (Minimal impact on EI)Moderate to High (Requires SIL-IS correction)
Throughput ModerateHigh

Section 3: Self-Validating Experimental Protocols

A self-validating protocol ensures that any systemic error (e.g., extraction loss, incomplete derivatization, or ion suppression) is automatically corrected. This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as d4​ -estr-5-ene-3,17-dione, at the very beginning of the workflow. Because the SIL-IS is chemically identical to the target analyte but differs in mass, it experiences the exact same physical and chemical losses during preparation.

Protocol A: LC-MS/MS High-Throughput Workflow
  • Spiking: Aliquot 2.0 mL of the biological sample. Add 20 μL of SIL-IS ( d4​ -estr-5-ene-3,17-dione, 100 ng/mL). Crucial Step: Adding SIL-IS first ensures it undergoes the exact same degradation/loss as the endogenous analyte.

  • Hydrolysis: Add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) and 50 μL of β -glucuronidase (E. coli). Incubate at 50°C for 1 hour to cleave glucuronide conjugates.

  • Extraction: Load onto a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol in water. Elute with 100% methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of initial mobile phase (e.g., 40% Methanol / 60% Water with 0.1% Formic Acid).

  • Analysis: Inject 5 μL onto a UPLC-MS/MS system operating in Dynamic Multiple Reaction Monitoring (dMRM) mode utilizing ESI+.

Protocol B: GC-MS/MS High-Resolution Workflow
  • Spiking & Hydrolysis: Follow steps 1-3 from Protocol A.

  • Evaporation: Evaporate the SPE eluate to complete dryness. Critical Step: Any residual moisture will quench the derivatization reagents and ruin the assay.

  • Derivatization: Add 50 μL of MSTFA/NH4I/DTE (1000:2:5, v/w/w). Incubate at 60°C for 15 minutes to form TMS-enol ethers [5].

  • Analysis: Inject 1 μL into the GC-MS/MS system (splitless mode) using Electron Ionization (EI) at 70 eV.

Section 4: Inter-Laboratory Validation Framework

To ensure global harmonization, especially in doping control and multi-center clinical trials, analytical methods must undergo rigorous inter-laboratory validation following ISO/IEC 17025 standards and WADA Technical Documents [8, 9].

Validation Prep Preparation of Pooled Samples (Spiked & Authentic) Dist Distribution to Participating Labs (ISO/IEC 17025 Accredited) Prep->Dist Lab1 Lab A (GC-MS/MS) Dist->Lab1 Lab2 Lab B (LC-MS/MS) Dist->Lab2 Lab3 Lab C (LC-MS/MS) Dist->Lab3 Data Data Consolidation (WADA TD2023IDCR Criteria) Lab1->Data Lab2->Data Lab3->Data Stats Statistical Evaluation (Bland-Altman, Passing-Bablok) Data->Stats

Inter-laboratory validation framework ensuring method harmonization and statistical evaluation.

Validation Criteria (per WADA TD2023IDCR)
  • Retention Time (RT): The RT of the analyte must be within ±1% of the reference standard [8].

  • Diagnostic Ions: At least three diagnostic ions must be monitored. The relative abundances of these ions must match the reference standard within specified dynamic tolerance windows (e.g., ±10% for high-abundance ions) [8].

Inter-Laboratory Validation Results

The following table summarizes a representative inter-laboratory comparison utilizing spiked urine pools (10 ng/mL) across three accredited facilities [10].

MetricLab A (GC-MS/MS)Lab B (LC-MS/MS)Lab C (LC-MS/MS)Acceptance Criteria
Intra-day Precision (CV%) 4.2%5.8%5.1% <15%
Inter-day Precision (CV%) 6.1%7.4%6.8% <20%
Accuracy (Bias %) +2.1%-3.4%-1.8% ±15%
Recovery (%) 88%92%90% >70%
Matrix Effect (%) 98% (Minimal)82% (Suppression)85% (Suppression)IS-corrected CV <15%

References

  • Title: 19-Nor-5-androstenedione | C18H24O2 | CID 18633059 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Prohibited List - World Anti-Doping Code Source: World Anti-Doping Agency (WADA) URL: [Link]

  • Title: Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS Source: Endocrine Abstracts URL: [Link]

  • Title: Blood Transfusion in Sports (Detecting the Administration of Endogenous Steroids) Source: Academia.edu / Handbook of Experimental Pharmacology URL: [Link]

  • Title: Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones Source: Clinical Biochemistry (PubMed) URL: [Link]

  • Title: Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons Source: Clinica Chimica Acta (PubMed) URL: [Link]

  • Title: TD2023IDCR - Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes Source: World Anti-Doping Agency (WADA) URL: [Link]

  • Title: Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport Source: World Anti-Doping Agency (WADA) URL: [Link]

  • Title: Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis Source: Clinical Chemistry and Laboratory Medicine (ZORA) URL: [Link]

Safety Operating Guide

Estr-5-ene-3,17-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of Estr-5-ene-3,17-dione

Executive Summary & Operational Imperative

Estr-5-ene-3,17-dione (also known as 19-norandrost-5-ene-3,17-dione) is a potent steroidal intermediate and prohormone. Because it is chemically and pharmacologically closely related to nandrolone (19-nortestosterone)[1], its handling carries significant regulatory and environmental weight. Mishandling this compound poses dual risks: severe environmental endocrine disruption and federal regulatory violations.

As a laboratory professional or drug development scientist, you must treat this compound not just as standard chemical waste, but as a highly regulated, environmentally persistent hazard. This guide provides a self-validating, step-by-step protocol for the safe handling, spill remediation, and legal disposal of Estr-5-ene-3,17-dione, ensuring your laboratory maintains strict compliance and operational safety.

Physicochemical & Regulatory Profile

To design an effective disposal strategy, we must first understand the physical and regulatory constraints of the molecule.

ParameterValue / ClassificationOperational Implication
CAS Number 19289-77-1Use for exact tracking in EHS software and inventory logs.
Molecular Formula C₁₈H₂₄O₂Highly stable cyclopentanoperhydrophenanthrene nucleus[2].
Molecular Weight 272.38 g/mol Relevant for molarity calculations in liquid waste streams[2].
Solubility Highly LipophilicInsoluble in water; requires organic solvents (e.g., ethanol) for spill cleanup.
DEA Classification Schedule III (DEA No. 4000)Requires strict chain of custody, DEA Form 41, and a Reverse Distributor[2].
GHS Environmental Aquatic Chronic 1Zero-tolerance for drain disposal; mandates high-temperature incineration.

Mechanistic Rationale for Strict Disposal (The "Why")

Standard laboratory disposal methods (such as bleach neutralization or sink flushing) are strictly prohibited for Estr-5-ene-3,17-dione due to two core factors:

  • Environmental Endocrine Disruption: Steroidal rings are notoriously resistant to microbial degradation in standard municipal water treatment facilities. If flushed, Estr-5-ene-3,17-dione enters waterways where it acts as a potent endocrine disruptor. By binding to androgen and estrogen receptors in aquatic wildlife, it can cause catastrophic reproductive toxicity (e.g., skewed sex ratios in fish populations) even at nanogram-per-liter concentrations.

  • Regulatory Chain of Custody: Under the U.S. Controlled Substances Act, this compound is classified as a Schedule III Anabolic Steroid (). Unauthorized disposal or failure to document waste is a federal violation. Waste must be transferred to a registered reverse distributor for final destruction via high-temperature incineration (>1000°C), which is the only method guaranteed to completely oxidize the steroid nucleus into CO₂ and H₂O.

Step-by-Step Disposal Protocol (The "How")

This protocol ensures full compliance with both the DEA and the Environmental Protection Agency ().

  • Step 1: Inventory Reconciliation & Logging

    • Action: Weigh the remaining Estr-5-ene-3,17-dione waste.

    • Causality: You must account for every milligram. Log the exact amount of waste generated into your laboratory’s controlled substance inventory and prepare DEA Form 41 (Registrant Record of Controlled Substances Destroyed).

  • Step 2: Waste Segregation & Containment

    • Action: Place all solid waste (powder, contaminated vials, used PPE) into a designated, puncture-proof RCRA hazardous waste bin. For liquid waste (e.g., steroid dissolved in methanol), use a chemically compatible, clearly labeled, and tightly sealed high-density polyethylene (HDPE) carboy.

    • Causality: Segregating this waste prevents dangerous cross-reactions with incompatible lab chemicals and ensures the reverse distributor can legally accept the manifest.

  • Step 3: Secure Storage

    • Action: Store the sealed waste containers in a locked, structurally sound cabinet with limited access until pickup.

    • Causality: Schedule III substances must remain secured against diversion at all times, even when in a waste state.

  • Step 4: Transfer to Reverse Distributor

    • Action: Contract a DEA-registered reverse distributor to collect the waste.

    • Causality: Only a licensed reverse distributor has the legal authority to transport Schedule III waste to an EPA-approved incineration facility.

Laboratory Decontamination & Spill Response Methodology

In the event of an accidental spill of Estr-5-ene-3,17-dione powder or solution, immediate and specific action is required. Do not use water as a primary cleaning agent.

  • Isolation and PPE:

    • Action: Evacuate non-essential personnel. Don double nitrile gloves, chemical splash goggles, and an N95/P100 respirator.

    • Causality: Estr-5-ene-3,17-dione can be absorbed through mucous membranes and potentially broken skin. The respirator prevents inhalation of aerosolized active pharmaceutical ingredients (API).

  • Solubilization (The Anti-Aerosolization Step):

    • Action: Gently mist the spilled powder with 70% Isopropanol or Ethanol.

    • Causality: Because the compound is highly lipophilic, water will simply bead up and spread the particulate. An organic solvent solubilizes the steroid and weighs down the powder, preventing it from becoming airborne.

  • Mechanical Absorption:

    • Action: Place solvent-compatible absorbent pads over the solubilized spill. Work from the outside in to prevent spreading.

    • Causality: Working peripherally contains the footprint of the highly active compound.

  • Surfactant Wash:

    • Action: Wash the decontaminated area with a strong anionic surfactant (e.g., Alconox) mixed with warm water, followed by a final wipe with 70% Isopropanol.

    • Causality: The surfactant breaks down any residual lipid-bound film left on the benchtop, ensuring total chemical removal.

  • Waste Consolidation:

    • Action: Place all contaminated pads, wipes, and the outer layer of your gloves into a sealable hazardous waste bag. Log the estimated lost mass on DEA Form 41.

Operational Workflow Visualization

G Start Estr-5-ene-3,17-dione Waste Identified Log Update DEA Form 41 (Inventory Log) Start->Log Type Waste State? Log->Type Solid Solid Waste (Powder, PPE, Vials) Type->Solid Solid Liquid Liquid Waste (Organic Solvents) Type->Liquid Liquid Pack Seal in Puncture-Proof RCRA Hazardous Bin Solid->Pack Liquid->Pack Transfer Transfer to DEA-Registered Reverse Distributor Pack->Transfer Incinerate High-Temp Incineration (>1000°C) Transfer->Incinerate Final Destruction

Fig 1. Operational workflow for the compliant segregation and disposal of Estr-5-ene-3,17-dione.

References

  • National Institutes of Health (NIH) Global Substance Registration System (GSRS). "19-NOR-5-ANDROSTENEDIONE." FDA SRS Database. Available at: [Link]

  • Kicman, A.T. "Pharmacology of anabolic steroids." Handbook of Experimental Pharmacology. ResearchGate. Available at: [Link]

  • U.S. Drug Enforcement Administration (DEA). "Controlled Substances Schedules." DEA Diversion Control Division. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Estr-5-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Estr-5-ene-3,17-dione is a physiologically potent steroidal compound requiring meticulous handling protocols to ensure personnel safety.[1] Its classification as a suspected carcinogen and a substance with known reproductive toxicity mandates a comprehensive safety strategy that extends beyond the product itself.[1][2][3] This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the foundational principle of ALARA (As Low As Reasonably Achievable) exposure, prioritizing the health and safety of researchers in every step. While this document focuses on PPE, it is critical to recognize that PPE is the final line of defense, supplementing, not replacing, primary engineering and administrative controls.[4][5]

Foundational Safety: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough and task-specific risk assessment is mandatory.[6][7] Estr-5-ene-3,17-dione presents significant health hazards that must be understood to implement effective controls.

Known Health Hazards:

  • Reproductive Toxicity (Category 1A): May damage fertility or the unborn child.[2][3]

  • Carcinogenicity (Category 2): Suspected of causing cancer.[1][2][3]

  • Lactation Advisory: May cause harm to breast-fed children.[1][3]

  • Acute Toxicity: Harmful if swallowed.[1][3]

The purpose of the risk assessment is to evaluate each specific procedure—from weighing solid material to preparing dilute solutions—and determine the potential for exposure through inhalation, dermal contact, or ingestion.[7][8] This evaluation directly informs the selection of appropriate controls and PPE.

A Step 1: Identify Task (e.g., Weighing, Dissolving) B Step 2: Assess Hazard Potential - Dust/Aerosol Generation? - Splash Risk? A->B Analyze Procedure C Step 3: Implement Primary Controls (Engineering & Administrative) B->C Mitigate at Source D Step 4: Select Task-Specific PPE (Based on Residual Risk) C->D Address Residual Risk E Step 5: Review & Document (Update SOPs) D->E Finalize Protocol

Caption: Risk assessment workflow for selecting appropriate PPE.

The Hierarchy of Controls: Your Primary Defense

PPE should never be the sole method of protection.[4] A robust safety program relies on the hierarchy of controls, which prioritizes more effective, collective measures.

  • Engineering Controls: These are the most critical element for potent compounds. All handling of solid Estr-5-ene-3,17-dione or concentrated solutions must occur within a designated containment device.[5][9][10]

    • Ventilated Balance Enclosure (VBE) or Powder Containment Hood: For weighing operations to prevent inhalation of fine powders.

    • Certified Chemical Fume Hood: For all manipulations involving liquids that could produce vapors or aerosols.

    • Glovebox or Isolator: For higher-risk or larger-scale operations, providing a complete physical barrier.[10][11]

  • Administrative Controls: These are the procedures and policies that minimize exposure.

    • Standard Operating Procedures (SOPs): Detailed, written protocols for every task involving the compound.[12]

    • Designated Areas: Clearly marked laboratory areas exclusively for potent compound work.

    • Training: Documented training for all personnel on the specific hazards, SOPs, and emergency procedures is an OSHA requirement.[4][12]

Core PPE Recommendations for Estr-5-ene-3,17-dione

The following table outlines the recommended PPE based on the specific laboratory task. This system is designed to provide a clear, risk-based approach to protection.

Task / Operation Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Low-Risk Tasks (Handling sealed containers, working with very dilute solutions <1µg/mL in a fume hood)Single pair of nitrile gloves.Standard lab coat (fully buttoned).[13]ANSI Z87.1-compliant safety glasses with side shields.[6][13]Not generally required if handled within a certified fume hood.
Medium-Risk Tasks (Preparing stock solutions, conducting assays, solvent extractions within a fume hood)Double pair of nitrile gloves.Disposable gown over lab coat or dedicated lab coat for potent compound work.Chemical splash goggles.[6]Not generally required if all work is performed deep within a certified fume hood with proper airflow.
High-Risk Tasks (Weighing solid powder, any procedure outside of a containment device)Double pair of nitrile gloves.Disposable, solid-front gown with elastic cuffs over scrubs or dedicated work clothes.Face shield worn over chemical splash goggles.[6]Mandatory. A NIOSH-certified respirator is required.[14] A Powered Air-Purifying Respirator (PAPR) is strongly recommended for weighing solids.[10][15]

Operational Plans: Donning, Doffing, and Disposal

Cross-contamination during the removal of PPE is a significant risk. These step-by-step procedures must be followed precisely.

Operational Plan 1: Donning (Putting On) PPE
  • Preparation: Change into dedicated laboratory clothing (scrubs are recommended).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don the disposable gown, ensuring complete coverage. Tie securely.

  • Respiratory Protection: If required, perform a seal check and don your respirator or PAPR hood.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don the second, outer pair of nitrile gloves. The cuff of the outer glove should be pulled over the cuff of the gown sleeve.

Operational Plan 2: Doffing (Taking Off) PPE

This sequence is designed to move from most contaminated to least contaminated, protecting the user at each step.

  • Initial Decontamination: If gross contamination has occurred on the outer gloves or gown, decontaminate the surface before beginning the doffing process.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out, trapping the first glove inside the second. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by goggles, by handling the strap from behind your head. Avoid touching the front surface. Place in a designated area for decontamination.

  • Gown: Untie the gown. Pull it away from your body, touching only the inside surfaces. Roll it into a ball with the contaminated side facing inward and dispose of it immediately.

  • Respirator: Exit the immediate work area before removing your respirator. Remove it by the straps.

  • Inner Gloves: Remove the final pair of inner gloves using the same technique as for the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

cluster_0 Contaminated Area cluster_1 Anteroom / Exit A 1. Remove Outer Gloves B 2. Remove Face Shield & Goggles A->B Dispose C 3. Remove Gown B->C Dispose D 4. Remove Respirator C->D Exit Area E 5. Remove Inner Gloves D->E Dispose F 6. Wash Hands Thoroughly E->F

Caption: The critical sequence for safely doffing (removing) PPE.

Operational Plan 3: Waste Disposal

All disposable items that have come into contact with Estr-5-ene-3,17-dione, including gloves, gowns, bench paper, and pipette tips, are considered hazardous chemical waste.

  • Designated Containers: Use only clearly labeled, sealed waste containers for potent compound waste.

  • Segregation: Do not mix this waste with general laboratory trash or other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EHS) office.

  • Container Handling: Seal waste bags or containers before removal from the designated potent compound handling area. The exterior of the container should be wiped down before transport.

  • Disposal: Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Conclusion

The safe handling of Estr-5-ene-3,17-dione is predicated on a multi-layered approach to safety. While engineering controls provide the primary barrier, the correct selection and meticulous use of Personal Protective Equipment are absolutely essential to protect the researcher. By integrating a thorough risk assessment with the detailed operational plans provided in this guide, laboratories can build a self-validating system of safety that minimizes exposure and fosters a culture of trust and scientific integrity.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science. [Link]

  • Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]

  • PPE Minimum Standards. Environmental Health & Safety, University of California, Berkeley. [Link]

  • Strategies for High-Containment. Pharmaceutical Technology. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH safe handling of hazardous drugs guidelines becomes state law. Journal of the Advanced Practitioner in Oncology. [Link]

  • Oestr-5(10)-ene-3,17-dione — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Estr-5(10)-ene-3,17-dione | C18H24O2. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Drugs Exposures in Healthcare. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Steroid - Isolation, Extraction, Purification. Britannica. [Link]

  • How to isolate steroidal compounds from an extract? ResearchGate. [Link]

  • Safe handling of sterile compounds. Pharmko. [Link]

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estr-5-ene-3,17-dione
Reactant of Route 2
Estr-5-ene-3,17-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。